1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-bromoethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOCBKYAZHDTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378364 | |
| Record name | 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-39-0 | |
| Record name | 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene CAS 18800-39-0 properties
An In-Depth Technical Guide to 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene (CAS 18800-39-0): Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a specialized aromatic chemical intermediate that holds significant value for researchers and process chemists, particularly within the pharmaceutical and agrochemical industries. Its molecular architecture is distinguished by two key functional moieties attached to a benzene ring in a meta-configuration: a reactive bromoethoxy group and a bio-functionally important trifluoromethyl group.
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance critical drug-like properties.[1] Its strong electron-withdrawing nature and high lipophilicity can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Concurrently, the 2-bromoethoxy side chain provides a versatile and reactive handle. The primary bromide is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions to build more complex molecular scaffolds.[4]
This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive technical overview of this compound. It moves beyond a simple recitation of data to explain the causality behind its properties and applications, providing field-proven insights for its effective use in a research and development setting.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical's physical and spectroscopic properties is fundamental to its successful application in synthesis and analysis. These characteristics dictate reaction conditions, purification strategies, and structural confirmation.
Chemical and Physical Properties
The core quantitative data for this compound are summarized below. These values are critical for experimental design, from calculating molar equivalents to setting appropriate temperatures for reactions and distillations.
| Property | Value | Source(s) |
| CAS Number | 18800-39-0 | [5][6] |
| Molecular Formula | C₉H₈BrF₃O | [5][6] |
| Molecular Weight | 269.07 g/mol | [5] |
| Boiling Point | 116-118 °C | [6][7] |
| Density | 1.523 g/cm³ | [6][8] |
| Flash Point | 130.4 °C | [6][8] |
| PSA | 9.2 Ų | [6][8] |
| XLogP3 | 3.5 | [6][8] |
| Synonyms | 1-Bromo-2-(m-trifluoromethylphenoxy)ethane, 2-Bromoethyl α,α,α-trifluoro-m-tolyl ether, 3-(2-Bromoethoxy)benzotrifluoride | [6][7] |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. This predictive analysis is a crucial skill for chemists to verify the identity and purity of synthesized materials.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic region (approx. δ 7.0-7.5 ppm) should display complex multiplets corresponding to the four protons on the 1,3-disubstituted benzene ring. The aliphatic region should feature two triplets, a downfield triplet around δ 4.3 ppm for the methylene group attached to the oxygen (-OCH₂-), and an upfield triplet around δ 3.6 ppm for the methylene group attached to the bromine (-CH₂Br), each with a coupling constant (J) of approximately 6-7 Hz.
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The trifluoromethyl carbon will appear as a quartet (due to C-F coupling) around δ 120-125 ppm.[9] Four signals are expected in the aromatic region (δ 115-160 ppm), including the carbon attached to the ether oxygen at the most downfield position. Two aliphatic signals will be present, corresponding to the -OCH₂- (approx. δ 68 ppm) and -CH₂Br (approx. δ 30 ppm) carbons.
-
¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group. It is expected to show a single, sharp singlet around δ -62 ppm, a characteristic chemical shift for an aromatic -CF₃ group.[9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will reveal a characteristic molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will display two peaks of nearly equal intensity for the molecular ion at m/z 268 and 270. Key fragmentation patterns would likely include the loss of the bromine atom and cleavage of the ethyl ether side chain.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorbances: strong C-F stretching bands in the 1350-1100 cm⁻¹ region, a prominent C-O-C (ether) stretching band around 1250-1050 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching bands around 1600 and 1475 cm⁻¹.[11]
Part 2: Synthesis and Reactivity
Synthetic Protocol: Williamson Ether Synthesis
The most direct and common method for preparing this compound is the Williamson ether synthesis. This robust and reliable reaction involves the deprotonation of a phenol followed by an Sₙ2 reaction with an alkyl halide.
Objective: To synthesize this compound from 3-(trifluoromethyl)phenol and 1,2-dibromoethane.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Deprotonation: Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.
-
Causality: Potassium carbonate is an ideal choice as it is strong enough to deprotonate the phenol to its corresponding phenoxide nucleophile but is not so harsh as to cause side reactions. It is also inexpensive and easily removed during workup.
-
-
Nucleophilic Substitution: Add 1,2-dibromoethane (2.0-3.0 eq.) to the mixture.
-
Causality: An excess of 1,2-dibromoethane is used to favor the desired monosubstitution product and minimize the formation of the bis-aryloxyethane byproduct.
-
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Evaporate the solvent under reduced pressure.
-
Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Final Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield the final product as a pure oil.[12]
Caption: Workflow for Williamson Ether Synthesis.
Reactivity Profile
The synthetic utility of this compound stems from two primary sites of reactivity: the alkyl bromide and the aromatic ring.
-
Nucleophilic Substitution at the Bromoethyl Chain: The C-Br bond is polarized, making the primary carbon electrophilic and an excellent target for a wide range of nucleophiles in Sₙ2 reactions. This allows for the facile introduction of functionalities such as:
-
Amines: To form secondary or tertiary amines, which are common in pharmaceutical scaffolds.
-
Azides: To generate azides, which can then be reduced to primary amines or used in "click chemistry" reactions (Huisgen cycloadditions).
-
Thiols: To create thioethers.
-
Cyanides: To extend the carbon chain and provide a handle for further elaboration into carboxylic acids or amines.
-
-
Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo EAS, but the outcome is governed by the competing directing effects of the two substituents.[13]
-
-OCH₂CH₂Br group: This ether group is an ortho, para-director and an activating group due to the lone pairs on the oxygen atom.
-
-CF₃ group: This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.
-
In a competitive scenario, the deactivating effect of the -CF₃ group is dominant. Therefore, electrophilic substitution on this ring is generally difficult and will preferentially occur at the position meta to the -CF₃ group and ortho or para to the ether group. This predictable regioselectivity can be exploited in multi-step syntheses.
Caption: Key Reactivity Pathways of the Title Compound.
Part 3: Application in Drug Discovery
The strategic incorporation of fluorine-containing building blocks is a proven method for optimizing lead compounds in drug discovery.[1] this compound serves as a quintessential example of such a scaffold.
Workflow: Integrating the Building Block into a Discovery Cascade
This compound is not an end-product but a starting material. Its value is realized in its ability to generate libraries of diverse analog structures for biological screening and the development of Structure-Activity Relationships (SAR).
Hypothetical Workflow for Library Synthesis:
-
Scaffold Reaction: A primary or secondary amine, representing a core pharmacophore, is reacted with this compound in an Sₙ2 reaction to form a new carbon-nitrogen bond. A non-nucleophilic base (e.g., diisopropylethylamine) is used to scavenge the HBr byproduct.
-
Parallel Synthesis: This reaction is performed in parallel across a plate of 24, 48, or 96 unique amines in an array synthesizer, creating a library of novel compounds. Each new molecule retains the trifluoromethylphenyl ether core but varies in the amine-derived portion.
-
Purification: The resulting library is purified using high-throughput methods, such as preparative HPLC-MS, which separates the desired product and confirms its mass simultaneously.
-
Biological Screening: The purified compounds are submitted to a high-throughput biological assay (e.g., an enzyme inhibition or receptor binding assay) to identify "hits"—compounds that show activity against the biological target.
-
SAR Analysis: The activity data is correlated with the structural changes across the library. This analysis informs the next round of synthesis, guiding chemists to design more potent and selective drug candidates. For instance, if amines with aromatic rings show higher activity, the next library will focus on exploring a wider variety of aromatic amines.
Caption: Drug Discovery Workflow Using the Building Block.
Part 4: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. While comprehensive toxicological data for this specific compound is limited, its structure as a halogenated and aromatic irritant necessitates careful handling.
GHS Hazard Information
Based on data from suppliers and structurally related compounds, this compound is classified as an irritant.[5][6]
| Category | Information |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[14][15]H319: Causes serious eye irritation.[14][15]H335: May cause respiratory irritation.[14][15] |
| Precautionary Statements | P261: Avoid breathing vapors/mist.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[16] An eyewash station and safety shower must be readily accessible.[17]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat should be worn at all times. Avoid exposing skin.
-
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling. Prevent the formation of aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[7]
Conclusion
This compound is more than a mere collection of atoms; it is a strategically designed tool for chemical innovation. Its trifluoromethyl group offers a proven route to enhance biological properties, while the bromoethoxy chain provides a reliable anchor point for synthetic elaboration. By understanding its physicochemical properties, mastering its synthesis, and appreciating its reactivity, researchers in drug development and materials science can leverage this powerful building block to construct novel molecules with desired functions, accelerating the pace of discovery.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene | Benchchem [benchchem.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. echemi.com [echemi.com]
- 7. 18800-39-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
- 10. Benzene, (2-bromoethoxy)- [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 13. Aromatic Reactivity [www2.chemistry.msu.edu]
- 14. aksci.com [aksci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
physicochemical characteristics of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. These intermediates are the foundational components upon which novel active pharmaceutical ingredients (APIs) and complex organic molecules are built. This compound (CAS No: 18800-39-0) represents a quintessential example of such a crucial intermediate.[1][2][3] Its architecture, featuring a trifluoromethyl group and a reactive bromoethoxy chain on a benzene scaffold, offers a unique combination of properties that are highly sought after by medicinal and synthetic chemists.
The trifluoromethyl (-CF₃) group is a well-established bioisostere for other chemical groups and is known to significantly enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[4][5][6] Concurrently, the 2-bromoethoxy moiety provides a versatile and reactive handle for introducing the trifluoromethylphenyl core into a target molecule via nucleophilic substitution reactions.
This guide provides a comprehensive technical overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not just data, but field-proven insights into the experimental methodologies required for its characterization and the rationale behind these choices.
Part 1: Chemical Identity and Core Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in any research or development setting. These parameters dictate storage conditions, reaction compatibility, and analytical method development.
Molecular Structure
The structural arrangement of functional groups dictates the molecule's overall reactivity and physical behavior.
Caption: Chemical structure of this compound.
Summary of Physicochemical Data
The following table summarizes the key quantitative data available for this compound. It is critical to note that experimental values should always be verified in-house, as purity and conditions can affect measurements.
| Property | Value | Source(s) |
| CAS Number | 18800-39-0 | [1][3] |
| Molecular Formula | C₉H₈BrF₃O | [1][3] |
| Molecular Weight | 269.07 g/mol | [1] |
| Boiling Point | 116-118 °C | [3][7] |
| Density | 1.523 g/cm³ | [3][8] |
| Flash Point | 130.4 °C | [3][8] |
| XLogP3 | 3.479 | [3][8] |
| PSA (Polar Surface Area) | 9.2 Ų | [3][8] |
| Hazard Identification | Irritant. May cause an allergic skin reaction (H317), Causes serious eye irritation (H319). | [1] |
Part 2: Experimental Characterization Workflow
A robust characterization is not a single experiment but a logical sequence of analyses designed to build a complete profile of the compound. This workflow ensures that each subsequent step is based on validated information, from structural confirmation to functional utility.
Caption: Logical workflow for the physicochemical characterization of a chemical intermediate.
Spectroscopic Characterization Protocols
Spectroscopy is the cornerstone of chemical analysis, providing an unambiguous fingerprint of a molecule's structure and purity. For a novel or critical reagent, it is imperative to perform these analyses as a self-validating system.
Protocol 2.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR is unparalleled for determining the precise connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required. ¹⁹F NMR is particularly crucial for confirming the integrity of the trifluoromethyl group, which is often the key pharmacophore. The solvent choice (e.g., CDCl₃) is critical; it must fully dissolve the sample without reacting with it.
-
Step-by-Step Methodology:
-
Prepare a sample by dissolving ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C spectra.
-
Acquire a ¹H NMR spectrum. Expected Signals: Aromatic protons will appear as complex multiplets between 7.0-7.5 ppm. The two methylene groups (-OCH₂CH₂Br) will appear as distinct triplets, likely around 4.3 ppm and 3.6 ppm, respectively, due to coupling with each other.
-
Acquire a ¹³C NMR spectrum. Expected Signals: Look for 9 distinct carbon signals. The CF₃ carbon will show a characteristic quartet due to C-F coupling. Aromatic carbons will be in the 115-160 ppm range, while the two aliphatic carbons will be further upfield.
-
Acquire a ¹⁹F NMR spectrum. Expected Signal: A sharp singlet around -63 ppm is expected for the -CF₃ group, confirming its electronic environment.
-
Protocol 2.1.2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Causality: FTIR is a rapid and non-destructive technique ideal for identifying the presence of key functional groups. It serves as a quick quality control check. The C-F, C-O (ether), and aromatic C-H bonds will have characteristic vibrational frequencies.
-
Step-by-Step Methodology:
-
Place a single drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Record the spectrum from approximately 4000 to 600 cm⁻¹.
-
Expected Peaks:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1480 cm⁻¹: Aromatic C=C stretching.
-
~1350-1100 cm⁻¹: Strong, complex bands corresponding to C-F stretching of the CF₃ group.
-
~1250-1050 cm⁻¹: Aryl-alkyl ether C-O stretching.
-
~690-515 cm⁻¹: C-Br stretching.
-
-
Protocol 2.1.3: Mass Spectrometry (MS)
-
Expertise & Causality: MS provides the molecular weight and fragmentation pattern, confirming the elemental composition. The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), which will result in M and M+2 peaks of nearly equal intensity.
-
Step-by-Step Methodology:
-
Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI for GC-MS).
-
Acquire the mass spectrum.
-
Expected Results: The molecular ion peak [M]⁺ should be observed at m/z 268, with an accompanying [M+2]⁺ peak at m/z 270 of similar intensity, confirming the presence of one bromine atom.
-
Thermal and Physical Properties Protocols
Protocol 2.2.1: Boiling Point Determination
-
Expertise & Causality: The boiling point is a key physical constant indicative of purity.[3][7] Given the relatively high boiling point, performing this measurement under reduced pressure is advisable to prevent any potential thermal decomposition, ensuring the integrity of the sample is maintained.
-
Step-by-Step Methodology:
-
Set up a micro-distillation apparatus suitable for small volumes.
-
Place a small volume (e.g., 1-2 mL) of the sample in the distillation flask.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Slowly heat the sample while reducing the pressure to a stable value (e.g., 10 mmHg).
-
Record the temperature at which the liquid consistently condenses on the thermometer bulb. This is the boiling point at that pressure.
-
Use a nomograph to correct the observed boiling point to atmospheric pressure if required.
-
Protocol 2.2.2: Octanol-Water Partition Coefficient (LogP)
-
Expertise & Causality: The LogP value is a critical parameter in drug development, as it correlates with a molecule's lipophilicity, which influences membrane permeability and absorption. The calculated XLogP3 of ~3.5 suggests high lipophilicity.[3][8] The shake-flask method, while traditional, is the gold standard for experimental determination.
-
Step-by-Step Methodology:
-
Prepare a stock solution of the compound in octanol.
-
Mix a known volume of this stock solution with an equal volume of water in a separatory funnel.
-
Shake the funnel vigorously for several minutes to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the octanol and aqueous layers.
-
Determine the concentration of the analyte in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Part 3: Synthetic Utility and Reactivity
The value of this compound lies in its utility as a synthetic intermediate. The bromoethoxy group is an excellent electrophilic site for SN2 reactions.
Caption: Representative SN2 reaction showcasing the synthetic utility of the title compound.
This reactivity allows for the facile introduction of the 3-(trifluoromethyl)phenoxyethyl moiety into a wide range of molecules. For example, reacting it with a primary amine (a nucleophile) would yield a secondary amine derivative, a common scaffold in pharmaceutical agents. This strategic linkage provides a reliable method for structure-activity relationship (SAR) studies during lead optimization.
Part 4: Safety, Handling, and Storage
-
Hazard Profile: The compound is classified as an irritant.[1] GHS hazard statements indicate it may cause an allergic skin reaction and serious eye irritation.[1]
-
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[10]
-
-
Storage:
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its physicochemical profile—characterized by high lipophilicity, thermal stability, and a versatile reactive handle—makes it an attractive building block for the synthesis of complex, fluorinated molecules. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to validate its quality and effectively integrate it into their development programs, ensuring both scientific integrity and operational safety.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. parchem.com [parchem.com]
- 3. echemi.com [echemi.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. 18800-39-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene, a key intermediate in the synthesis of various organic molecules. This document will delve into its molecular structure, physicochemical properties, a detailed synthetic protocol, and analytical methodologies, offering practical insights for its application in research and development.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic ether. The molecule consists of a benzene ring substituted with a trifluoromethyl group at the meta-position and a 2-bromoethoxy group. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the benzene ring, impacting its reactivity and the spectroscopic characteristics of the molecule. The bromoethoxy group provides a reactive handle for further chemical transformations, making this compound a versatile building block in organic synthesis.
Molecular Structure
The structural representation of this compound is crucial for understanding its chemical behavior.
Caption: Molecular structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing reaction conditions, purification procedures, and for the safe handling and storage of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrF₃O | [1][2] |
| Molecular Weight | 269.06 g/mol | [1][3][4] |
| CAS Number | 18800-39-0 | [1][3][4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 116-118 °C | [4] |
| Density | 1.523 g/cm³ | [6] |
| Canonical SMILES | C1=CC(=CC(=C1)OCCBr)C(F)(F)F | [1] |
| InChIKey | NZOCBKYAZHDTDD-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Williamson ether synthesis.[7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-(trifluoromethyl)phenol acts as the nucleophile, attacking 1,2-dibromoethane.
Synthetic Pathway
The overall synthetic scheme is as follows:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized as necessary.
Materials:
-
3-(Trifluoromethyl)phenol (1.0 eq.)
-
1,2-Dibromoethane (3.0 eq.)
-
Sodium hydroxide (1.1 eq.)
-
Acetone (solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)phenol in acetone.
-
Deprotonation: Add powdered sodium hydroxide to the solution and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide. The formation of the alkoxide is crucial as it is a much stronger nucleophile than the corresponding alcohol.[7]
-
Nucleophilic Substitution: Add 1,2-dibromoethane to the reaction mixture. Using an excess of 1,2-dibromoethane helps to minimize the formation of the bis-ether byproduct.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The aqueous washes remove unreacted phenoxide and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Analytical Characterization
Proper characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed.
Spectroscopic Analysis Workflow
Caption: Workflow for the analytical characterization of the product.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the trifluoromethyl and bromoethoxy substituents. Two triplet signals corresponding to the two methylene groups of the bromoethoxy chain are also expected.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms. Signals for the two carbons of the ethoxy chain will also be present.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the bromoethyl group and other fragments.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, C-Br bond, C-F bonds of the trifluoromethyl group, and aromatic C-H and C=C stretching vibrations.
Safety and Handling
This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[1]
Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]
Conclusion
This compound is a valuable synthetic intermediate with a unique combination of reactive functional groups. The synthetic protocol outlined in this guide, based on the robust Williamson ether synthesis, provides a reliable method for its preparation. Thorough analytical characterization is paramount to ensure the quality of the material for subsequent applications in drug discovery and materials science. Adherence to proper safety protocols is essential when working with this and all laboratory chemicals.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. youtube.com [youtube.com]
Technical Guide: A Comprehensive Analysis of the Solubility Profile of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene for Advanced Research Applications
Executive Summary
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process chemistry, formulation design, and bioavailability. This technical guide provides an in-depth examination of the solubility profile of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene (CAS No. 18800-39-0), a key intermediate in organic synthesis.[1][2] As a Senior Application Scientist, this document moves beyond mere data presentation to elucidate the fundamental principles governing solubility and to provide robust, validated protocols for its empirical determination. We will explore the physicochemical properties of the target compound, predict its behavior in various organic solvent classes based on structural analysis, and detail step-by-step methodologies for accurate quantification using gravimetric, HPLC, and UV-Vis spectroscopic techniques. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical expertise required to confidently generate and interpret the solubility data essential for their work.
The Compound in Focus: this compound
A precise understanding of the subject molecule is the foundation upon which all solubility studies are built. This section details the critical properties of the compound and its relevance in modern chemistry.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic ether. Its structure is characterized by a benzene ring functionalized with a bromoethoxy group and a trifluoromethyl group at the meta position. These features are critical in defining its chemical behavior and intermolecular interactions.
| Property | Value | Source(s) |
| CAS Number | 18800-39-0 | [3][4][5] |
| Molecular Formula | C₉H₈BrF₃O | [3][4][6][7] |
| Molecular Weight | 269.06 g/mol | [3][6][7] |
| Density | 1.523 g/cm³ | [6][7] |
| Boiling Point | 116-118 °C | [6] |
| Calculated XLogP3 | 3.48 | [6][7] |
| Topological Polar Surface Area (TPSA) | 9.2 Ų | [3][8] |
| Appearance | Not specified (typically a liquid or solid) | |
| Storage | Sealed in dry, room temperature conditions | [3] |
Significance in Research and Development
The unique substitution pattern of this compound makes it a valuable building block in organic synthesis. The trifluoromethyl group imparts significant chemical stability and can modulate the electronic properties and lipophilicity of a target molecule, features highly desirable in medicinal chemistry.[1] The bromoethoxy group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of this fluorinated phenoxy moiety into more complex structures. Understanding its solubility is therefore paramount for designing reaction conditions, purification strategies (e.g., crystallization, chromatography), and for its handling and storage.
Theoretical Principles of Solubility
The empirical determination of solubility should always be guided by a strong theoretical framework. The principle of "like dissolves like" is the primary heuristic for predicting solubility behavior.[9][10][11] This rule states that substances with similar intermolecular forces are likely to be soluble in one another.
Structural Analysis and Solubility Prediction
The molecular structure of this compound offers several clues to its solubility profile:
-
Nonpolar Character: The benzene ring is inherently nonpolar and hydrophobic.
-
Lipophilicity: The trifluoromethyl (CF₃) group is a potent lipophilicity enhancer. The calculated XLogP3 value of ~3.48 indicates a strong preference for nonpolar, lipid-like environments over aqueous ones.[6][7]
-
Polar Character: The ether linkage (-O-) introduces a polar site capable of acting as a hydrogen bond acceptor. The bromine atom also contributes to the molecule's polarity.
Causality: Based on this analysis, the molecule possesses a mixed character but is predominantly lipophilic and nonpolar. Therefore, it is predicted to have high solubility in nonpolar and moderately polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility is expected to be lower in highly polar protic solvents like water and short-chain alcohols, where the solvent's strong hydrogen-bonding network would be disrupted without sufficient compensation from solute-solvent interactions.
Standard Protocols for Solubility Determination
To ensure accuracy and reproducibility, solubility should be determined using standardized, validated methods. The "shake-flask" method is the gold standard for determining thermodynamic solubility, which represents the equilibrium saturation point of a solute in a solvent at a given temperature.[12][13][14]
General Experimental Workflow: The Shake-Flask Method
This workflow forms the basis for all subsequent analytical protocols. The core principle is to create a saturated solution at thermodynamic equilibrium.
Caption: General workflow for thermodynamic solubility determination.
Protocol 1: Gravimetric Determination
This method is a direct and fundamental approach to measuring solubility, relying on the precise measurement of mass.[15][16][17] It is most suitable for non-volatile solutes and when solubility is reasonably high.
Methodology:
-
Equilibration: Prepare a saturated solution as described in the general workflow (Section 3.1) at a controlled temperature (e.g., 25 °C).
-
Sampling: Using a calibrated pipette, accurately transfer a known volume (e.g., 5.00 mL) of the clear, filtered supernatant into a pre-weighed, dry evaporating dish. Record the initial weight of the dish (W₁).
-
Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher-boiling solvents, a vacuum oven at a moderate temperature may be required.
-
Drying: Once the solvent is removed, dry the evaporating dish containing the solute residue to a constant weight in an oven (e.g., at 60-80 °C).[17]
-
Weighing: Cool the dish in a desiccator to prevent moisture absorption and weigh it on an analytical balance. Record the final weight (W₂). Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculation: The mass of the dissolved solute is (W₂ - W₁). The solubility is then expressed as mass per volume (e.g., g/L or mg/mL).
Self-Validation: The protocol's trustworthiness comes from achieving a constant weight, which confirms the complete removal of the solvent without degradation of the solute.[16][17]
Protocol 2: HPLC-Based Quantification
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method, making it ideal for determining the solubility of compounds, especially at low concentrations.[18][19][20]
Methodology:
-
Instrument Setup:
-
Column: A reverse-phase column (e.g., C18) is typically suitable.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer. The composition should be optimized to achieve good peak shape and retention time for the analyte.
-
Detector: UV detector set to a wavelength where the compound has strong absorbance (λ_max).
-
-
Calibration Curve Preparation:
-
Prepare a primary stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to create a series of at least five standard solutions covering the expected solubility range.[18]
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linear regression equation (y = mx + c) and correlation coefficient (R²). An R² value > 0.99 is required for a reliable calibration.
-
-
Sample Analysis:
-
Prepare the saturated solution as per the general workflow (Section 3.1).
-
Dilute an aliquot of the clear, filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation: Use the peak area of the sample and the regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the original concentration in the saturated solution (i.e., the solubility).
Protocol 3: UV-Vis Spectroscopic Quantification
This technique is rapid and straightforward, provided the compound has a suitable chromophore and does not suffer from interference from the solvent or impurities.[21][22][23]
Methodology:
-
Wavelength Selection: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).
-
Calibration Curve Preparation:
-
Prepare a primary stock solution and a series of at least five standard dilutions in the same solvent to be used for the solubility test.
-
Measure the absorbance of each standard at λ_max.
-
Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve. Confirm linearity (R² > 0.99).
-
-
Sample Analysis:
-
Prepare the saturated solution (Section 3.1).
-
Dilute a filtered aliquot of the supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to find the solubility.
Predicted Solubility Profile
While empirical data must be generated experimentally, a predictive profile based on theoretical principles provides an invaluable starting point for solvent selection.
References
- 1. nbinno.com [nbinno.com]
- 2. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. ▷ InChI Key Database ⚛️ | 1-(2-bromoethoxy)-3-methyl-benzene [inchikey.info]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.ws [chem.ws]
- 11. Khan Academy [khanacademy.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. oecd.org [oecd.org]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. pharmajournal.net [pharmajournal.net]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. pharmaguru.co [pharmaguru.co]
- 19. improvedpharma.com [improvedpharma.com]
- 20. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 23. scirp.org [scirp.org]
An In-Depth Technical Guide to the Reactivity of the Bromoethoxy Group in Trifluoromethylated Benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry and materials science. This guide provides a detailed exploration of the synthesis and reactivity of bromoethoxy-functionalized trifluoromethylated benzene. We will delve into the profound influence of the electron-withdrawing trifluoromethyl group on the reactivity of the bromoethoxy side chain, focusing on nucleophilic substitution and elimination reactions. This document serves as a technical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data to inform synthetic strategy and execution.
Introduction: The Electronic Landscape of Trifluoromethylated Benzene
The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly deactivates the benzene ring towards electrophilic aromatic substitution.[1][2][3] This deactivation, however, concurrently activates the ring for nucleophilic aromatic substitution, particularly when a suitable leaving group is present in the ortho or para position.[2][3][4]
While the direct impact of the CF₃ group on the aromatic core is well-documented, its influence extends to substituents, including the bromoethoxy group. This guide will specifically examine how the electronic pull of the trifluoromethyl group, transmitted through the aromatic system and the ether linkage, modulates the reactivity of the terminal bromine atom.
Caption: Influence of the trifluoromethyl group on the bromoethoxy moiety.
Synthesis of the Core Structure: Williamson Ether Synthesis
The primary route to 1-(2-bromoethoxy)-X-(trifluoromethyl)benzene is the Williamson ether synthesis. This venerable yet highly effective Sₙ2 reaction involves the nucleophilic attack of a trifluoromethylphenoxide on a 1,2-dihaloethane, typically 1,2-dibromoethane or 1-bromo-2-chloroethane.[5][6][7][8][9] The choice of the dihaloethane can influence reaction efficiency and cost. The trifluoromethylphenoxide is generated in situ by treating the corresponding trifluoromethylphenol with a suitable base.
Experimental Protocol: Synthesis of 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene
Materials:
-
4-(Trifluoromethyl)phenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone or DMF (5 mL/mmol of phenol).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
Add 1,2-dibromoethane (3.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Caption: Workflow for the Williamson ether synthesis of the target compound.
Reactivity of the Bromoethoxy Group: A Tale of Two Pathways
The primary site of reactivity on the 1-(2-bromoethoxy)-X-(trifluoromethyl)benzene molecule is the terminal alkyl bromide. This functionality is susceptible to two main reaction pathways: nucleophilic substitution (Sₙ2) and elimination (E2). The outcome of a given reaction is highly dependent on the nature of the reagent used (nucleophilicity vs. basicity) and the reaction conditions.
Nucleophilic Substitution (Sₙ2) Reactions
The primary alkyl bromide of the bromoethoxy group is an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles can displace the bromide ion, providing a versatile handle for introducing diverse functionalities. The electron-withdrawing trifluoromethyl group on the benzene ring has a subtle but tangible effect on this reaction. By inductively pulling electron density away from the ether oxygen, the CF₃ group slightly increases the electrophilicity of the carbon atom bonded to the bromine, potentially accelerating the rate of nucleophilic attack compared to an analogous compound with an electron-donating group on the aromatic ring.
Table 1: Representative Sₙ2 Reactions of 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Approximate Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | 80 | 1-(2-Azidoethoxy)-4-(trifluoromethyl)benzene | >90 |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 100 | 3-(4-(Trifluoromethyl)phenoxy)propanenitrile | 85-95 |
| Thiolate | Sodium Thiophenoxide | Ethanol | Reflux | 1-(2-(Phenylthio)ethoxy)-4-(trifluoromethyl)benzene | 80-90 |
| Amine | Ammonia (in excess) | Ethanol | 100 (sealed tube) | 2-(4-(Trifluoromethyl)phenoxy)ethan-1-amine | 70-80 |
Experimental Protocol: Azide Substitution
Materials:
-
1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene (1.0 eq.) in DMF (5 mL/mmol).
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
The Trifluoromethyl Group in Aromatic Systems: A Senior Application Scientist's In-Depth Guide
Abstract
The trifluoromethyl (CF3) group has become an indispensable tool in the design of functional aromatic compounds, with profound implications across medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic and steric properties allow for the fine-tuning of molecular characteristics to enhance efficacy, stability, and performance.[4][5] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group when appended to an aromatic system. We will delve into its fundamental electronic effects, its impact on crucial physicochemical properties such as lipophilicity and metabolic stability, its influence on molecular conformation and spectroscopic signatures, and its strategic application in the development of advanced materials. Detailed experimental protocols for the introduction of this critical moiety are also presented, offering researchers and drug development professionals a practical resource for leveraging the power of the trifluoromethyl group.
The Electronic Signature of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing substituent, a characteristic that fundamentally alters the electronic landscape of an aromatic ring.[6] This strong inductive effect stems from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, consequently, the bond to the aromatic ring.[7] Unlike halogens such as fluorine and chlorine, which possess a lone pair that can participate in resonance donation, the trifluoromethyl group lacks this capability and exerts its influence primarily through a strong negative inductive effect (-I).[8]
This pronounced electron-withdrawing nature significantly deactivates the aromatic ring towards electrophilic substitution, making such reactions more challenging compared to their non-fluorinated analogues.[1] Consequently, electrophilic attack on a trifluoromethyl-substituted benzene ring will preferentially occur at the meta position, as the ortho and para positions are more strongly deactivated.[9]
The quantitative measure of this electronic influence is captured by the Hammett constants (σ), which are detailed in the table below.[1][10][11][12][13]
| Substituent | σ_meta_ | σ_para_ | σ_para_ + |
| -H | 0.00 | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 | -0.31 |
| -Cl | 0.37 | 0.23 | 0.11 |
| -Br | 0.39 | 0.23 | 0.15 |
| -CN | 0.56 | 0.66 | 0.66 |
| -NO₂ | 0.71 | 0.78 | 0.79 |
| -CF₃ | 0.43 - 0.52 | 0.54 - 0.61 | 0.61 |
Table 1: Hammett Constants for Common Substituents
The large positive Hammett constants for the trifluoromethyl group underscore its powerful electron-withdrawing capabilities, surpassing even those of the halogens. This electronic perturbation is a key driver for many of the beneficial properties imparted by this group.
Modulating Physicochemical Properties for Drug Design
The strategic incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry, primarily due to its ability to favorably modulate a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[14][15][16]
Lipophilicity: A Double-Edged Sword
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's ability to cross biological membranes.[17] The trifluoromethyl group is generally considered to increase lipophilicity compared to a methyl group, which can enhance membrane permeability and, consequently, oral bioavailability.[5][7] However, this effect is not always straightforward and can be context-dependent. While terminal trifluorination of an alkyl chain generally increases lipophilicity, the inductive effect of the CF3 group on nearby polar functional groups can sometimes lead to a decrease in overall lipophilicity.[7][9][17]
| Parent Compound | Substituent | LogP | ΔLogP (vs. -H) |
| Benzene | -H | 2.13 | 0.00 |
| Toluene | -CH₃ | 2.73 | +0.60 |
| Benzotrifluoride | -CF₃ | 2.87 | +0.74 |
| Aniline | -H | 0.90 | 0.00 |
| 4-Trifluoromethylaniline | -CF₃ | 2.43 | +1.53 |
Table 2: Illustrative LogP Values
Metabolic Stability: The "Metabolic Shield"
One of the most significant advantages of the trifluoromethyl group is its ability to enhance a drug's metabolic stability.[4][18] The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[5] By replacing a metabolically labile group, such as a methyl group, with a trifluoromethyl group, medicinal chemists can effectively block a key site of metabolism, leading to a longer drug half-life and improved pharmacokinetic profile.[14]
Caption: The trifluoromethyl group as a metabolic shield.
Conformational and Steric Influence
The trifluoromethyl group is bulkier than a methyl group and can exert significant steric influence on the conformation of a molecule. This can be advantageous in drug design by locking a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a target receptor.[19][20] The rotational barrier of the C-CF3 bond is generally low, allowing for free rotation at room temperature. However, in sterically hindered environments, this rotation can be restricted, influencing the overall shape of the molecule.[21]
Caption: Conformational restriction by a trifluoromethyl group enhancing receptor binding.
Spectroscopic Characterization
The presence of a trifluoromethyl group imparts distinct signatures in various spectroscopic techniques, aiding in the characterization of these compounds.
NMR Spectroscopy
-
¹⁹F NMR: This is the most direct method for observing the trifluoromethyl group. The ¹⁹F chemical shift of a CF3 group on an aromatic ring typically appears between -60 and -65 ppm (relative to CFCl₃).[2][22][23] The exact chemical shift is sensitive to the electronic environment and the substitution pattern on the aromatic ring.[24]
-
¹³C NMR: The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms, with a coupling constant (¹JCF) of approximately 270-280 Hz.[25][26] The aromatic carbons also show coupling to the fluorine atoms, with ²JCCF typically around 30-40 Hz and ³JCCCF around 3-5 Hz.[24][27]
-
¹H NMR: The protons on the aromatic ring will experience deshielding due to the electron-withdrawing nature of the trifluoromethyl group, resulting in a downfield shift of their signals compared to the non-substituted analogue.[8]
Infrared (IR) Spectroscopy
The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorption bands in the IR spectrum, typically in the region of 1100-1350 cm⁻¹. These intense bands are often characteristic and can be a useful diagnostic tool.
Applications in Materials Science
The unique properties of the trifluoromethyl group are also harnessed in the development of advanced materials.
Polymers
Incorporating trifluoromethyl groups into polymers can significantly enhance their properties.[28] For instance, it can increase thermal stability, improve solubility in organic solvents, and lower the dielectric constant, making these materials suitable for applications in microelectronics and high-performance coatings.[29][30] The introduction of CF3 groups can also increase the fractional free volume of polymers, which is beneficial for gas separation membranes.[28]
Organic Electronics
In the field of organic light-emitting diodes (OLEDs), the electron-withdrawing nature of the trifluoromethyl group can be used to tune the energy levels of organic materials.[3] This allows for more efficient charge injection and transport, leading to brighter and more stable devices.[3] Trifluoromethylated aromatic compounds are therefore valuable intermediates in the synthesis of materials for hole-transporting layers (HTLs), electron-transporting layers (ETLs), and emissive layers in OLEDs.[3][31]
Synthetic Methodologies: Introducing the Trifluoromethyl Group
The introduction of a trifluoromethyl group onto an aromatic ring can be achieved through various synthetic strategies. The choice of method often depends on the substrate, desired regioselectivity, and available starting materials.[32][33]
Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation of an Arene
This protocol is adapted from the work of MacMillan and co-workers and provides a mild and general method for the direct trifluoromethylation of arenes.[18][34][35]
Materials:
-
Arene (1.0 equiv)
-
Trifluoromethanesulfonyl chloride (TfCl, 1.5 equiv)
-
fac-[Ir(ppy)₃] (photocatalyst, 1 mol%)
-
Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Schlenk flask
-
Blue LED light source
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the arene (0.5 mmol, 1.0 equiv), fac-[Ir(ppy)₃] (0.005 mmol, 1 mol%), and anhydrous DMF (5 mL).
-
Add diisopropylethylamine (1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add trifluoromethanesulfonyl chloride (0.75 mmol, 1.5 equiv) to the reaction mixture at room temperature.
-
Irradiate the reaction mixture with a blue LED light source with stirring for 24 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.
Caption: Workflow for photoredox-catalyzed trifluoromethylation.
Conclusion
The trifluoromethyl group is a powerful and versatile functional group that has revolutionized the design of aromatic compounds. Its profound impact on electronic properties, lipophilicity, metabolic stability, and conformation has made it an indispensable tool for researchers in medicinal chemistry, agrochemicals, and materials science. A thorough understanding of its characteristics and the synthetic methods for its introduction is crucial for the continued development of innovative and high-performance molecules. As our ability to selectively and efficiently install the trifluoromethyl group continues to advance, so too will its application in creating the next generation of drugs, agrochemicals, and advanced materials.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. nbinno.com [nbinno.com]
- 4. [PDF] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. homepages.bluffton.edu [homepages.bluffton.edu]
- 11. global.oup.com [global.oup.com]
- 12. web.viu.ca [web.viu.ca]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL [ebi.ac.uk]
- 21. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 24. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 25. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 26. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. researchgate.net [researchgate.net]
- 30. Impact of trifluoromethyl groups on the control of surface and optical properties of poly(methyl methacrylate) [ouci.dntb.gov.ua]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 34. researchgate.net [researchgate.net]
- 35. macmillan.princeton.edu [macmillan.princeton.edu]
electronic effects of trifluoromethyl substituent on benzene ring reactivity
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Substituent on Benzene Ring Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and materials chemistry. Its incorporation into an aromatic framework profoundly alters the molecule's physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] At the heart of these modifications lies the group's unique and powerful electronic influence on the benzene ring. Understanding this influence is paramount for predicting and controlling the reactivity of trifluoromethyl-substituted aromatics in synthesis and for rationally designing molecules with desired electronic characteristics.
This guide provides a detailed examination of the electronic effects of the trifluoromethyl substituent. We will move beyond simple classifications to explore the causal mechanisms behind its impact on aromatic reactivity, focusing on inductive and resonance effects, its directing influence in electrophilic and nucleophilic substitutions, and its effect on the acidity and basicity of adjacent functional groups.
Part 1: The Fundamental Electronic Character of the Trifluoromethyl Group
The reactivity of a substituted benzene ring is governed by the interplay of two primary electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.[4] The -CF₃ group is distinguished by the overwhelming dominance of one of these effects.
The Dominant Inductive Effect (-I)
The defining feature of the trifluoromethyl group is its exceptionally strong electron-withdrawing inductive effect (-I). This arises from the cumulative pull of three highly electronegative fluorine atoms. The fluorine atoms polarize the C-F bonds, which in turn creates a significant partial positive charge on the carbon atom of the -CF₃ group. This positive pole strongly withdraws electron density from the rest of the molecule through the sigma (σ) bond framework.[5][6] When attached to a benzene ring, this effect significantly reduces the electron density of the entire π-system.[5][7]
Caption: Inductive electron withdrawal by the -CF₃ group.
Resonance and Hyperconjugation
Unlike substituents with lone pairs (e.g., -OH, -NH₂) or multiple bonds (e.g., -NO₂), the -CF₃ group has no lone pairs to donate via a positive mesomeric effect (+M) and no π-system to accept electrons through a conventional negative mesomeric effect (-M).[6] Therefore, for most practical purposes in predicting reactivity, its resonance contribution is considered negligible compared to its powerful inductive effect.
More advanced considerations point to a weak electron-withdrawing effect via negative hyperconjugation, where the π-electrons of the benzene ring can delocalize into the low-lying antibonding σ* orbitals of the C-F bonds. While a subject of theoretical interest, the strong inductive effect remains the primary driver of the -CF₃ group's observed chemical behavior.[8]
Quantifying the Electron-Withdrawing Strength
The Hammett equation provides a quantitative measure of a substituent's electronic influence. The Hammett constants for the -CF₃ group underscore its potent electron-withdrawing nature, particularly from the para position, where both inductive and weak resonance effects are operative.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -CH₃ (Methyl) | -0.07 | -0.17 |
| -H (Hydrogen) | 0.00 | 0.00 |
| -Cl (Chloro) | 0.37 | 0.23 |
| -CF₃ (Trifluoromethyl) | 0.43 - 0.52 | 0.54 - 0.61 |
| -CN (Cyano) | 0.56 | 0.66 |
| -NO₂ (Nitro) | 0.71 | 0.78 |
| Data compiled from various sources, including Leffler & Grunwald (1963) and Brown & Okamoto (1958).[9][10] |
Part 2: Consequences for Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution (SₑAr), the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile).[11] The presence of a -CF₃ group has two profound consequences for this reaction class: it dramatically decreases the reaction rate and dictates the position of substitution.
Ring Deactivation
By strongly withdrawing electron density, the -CF₃ group makes the benzene ring a much poorer nucleophile.[5][6] This deactivation means that trifluoromethylbenzene is significantly less reactive towards electrophiles than benzene itself.[12][13] Consequently, electrophilic substitutions on this substrate often require more forcing conditions (e.g., higher temperatures, stronger acids) to proceed at a reasonable rate.[12]
A classic example of this deactivation is the inability of trifluoromethylbenzene to undergo Friedel-Crafts alkylation or acylation reactions, which fail on strongly deactivated aromatic rings.[14][15]
The Meta-Directing Influence
The -CF₃ group directs incoming electrophiles to the meta position.[16][17][18] This regioselectivity is not because the meta position is activated, but because the ortho and para positions are more strongly deactivated. The explanation lies in the stability of the cationic reaction intermediate, known as the arenium ion or Wheland intermediate.[11]
-
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the -CF₃ group. This is an extremely unfavorable situation, as the powerful inductive effect of the -CF₃ group intensely destabilizes an adjacent positive charge.[5][16]
-
Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge is delocalized over three other carbon atoms, but never on the carbon bearing the -CF₃ substituent. While this intermediate is still destabilized relative to the intermediate from benzene, it is significantly less destabilized (i.e., more stable) than the intermediates for ortho or para attack.[5][16][17]
The reaction proceeds through the lowest energy pathway, which is via the "least unstable" meta intermediate.
Caption: Energy pathways for electrophilic substitution on trifluoromethylbenzene.
Part 3: Consequences for Nucleophilic Aromatic Substitution (SNAr)
The electronic role of the -CF₃ group is completely inverted in the context of nucleophilic aromatic substitution (SₙAr). For this reaction to occur, the ring must be electron-poor and possess a good leaving group (e.g., a halogen).[19]
Ring Activation
In direct opposition to its effect in EAS, the -CF₃ group is a powerful activator for SₙAr.[20][21] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[19][21] The strongly electron-withdrawing -CF₃ group helps to stabilize this anionic intermediate, thereby lowering the activation energy and accelerating the reaction.[19]
Ortho/Para Activation
The rate enhancement is most pronounced when the -CF₃ group is positioned ortho or para to the leaving group.[19][20] In these positions, the negative charge of the Meisenheimer complex can be delocalized directly onto the carbon atom bearing the -CF₃ group. This allows the potent -I effect of the substituent to provide maximum stabilization for the intermediate, leading to a significantly faster reaction rate compared to when the group is in the meta position.[19]
Caption: SNAr mechanism showing stabilization by a para-CF₃ group.
Field-Proven Protocol: Nucleophilic Aromatic Substitution
Reaction: Synthesis of 4-Methoxybenzotrifluoride from 4-Chlorobenzotrifluoride.
Disclaimer: This protocol is a representative example. Researchers must conduct their own risk assessments and optimizations based on their specific laboratory conditions and scale.
Materials:
-
4-Chlorobenzotrifluoride (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol (as solvent)
-
Anhydrous N,N-Dimethylformamide (DMF, as co-solvent, optional for solubility)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is oven-dried to exclude moisture.
-
Reagent Addition: To the round-bottom flask, add anhydrous methanol. Carefully add sodium methoxide and stir until it is fully dissolved.
-
Substrate Addition: Add 4-chlorobenzotrifluoride to the sodium methoxide solution via syringe. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to yield pure 4-methoxybenzotrifluoride.
-
Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 4: Influence on Acidity and Basicity
The potent inductive effect of the -CF₃ group also influences the properties of other functional groups attached to the benzene ring by modifying the stability of their conjugate acid or base forms.
-
Increased Acidity of Phenols and Benzoic Acids: A -CF₃ group increases the acidity (lowers the pKa) of a phenol or a benzoic acid. It stabilizes the negative charge of the conjugate base (phenoxide or benzoate) through electron withdrawal, making the proton dissociation more favorable.
-
Decreased Basicity of Anilines: Conversely, a -CF₃ group decreases the basicity of aniline. It withdraws electron density from the nitrogen atom's lone pair, making it less available to accept a proton and form the anilinium cation.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 4-(Trifluoromethyl)benzoic Acid | 3.77 |
| Anilinium Ion (Conjugate acid of Aniline) | 4.63 |
| 4-(Trifluoromethyl)anilinium Ion | 2.75 |
Conclusion
The trifluoromethyl group exerts a powerful and predictable influence on the reactivity of the benzene ring, driven almost entirely by its intense electron-withdrawing inductive effect. This single electronic feature makes it a strong deactivating, meta-directing group in electrophilic aromatic substitution while simultaneously serving as a potent activating group for nucleophilic aromatic substitution, particularly from the ortho and para positions. This well-understood, dualistic nature allows chemists to strategically employ the -CF₃ group to control reaction outcomes and fine-tune the electronic landscape of aromatic molecules, cementing its status as an indispensable tool in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][12][22]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Solved In comparison with benzene, (trifluoromethyl)benzene | Chegg.com [chegg.com]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. homework.study.com [homework.study.com]
- 17. quora.com [quora.com]
- 18. aakash.ac.in [aakash.ac.in]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene: Synthesis, Applications, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene, a key bifunctional building block in modern organic synthesis. Moving beyond a simple list of synonyms, this document delves into its chemical identity, physicochemical properties, strategic synthesis, and critical applications, particularly in the realm of medicinal chemistry. The insights provided are curated for professionals in drug discovery and development, offering a blend of theoretical grounding and practical application.
Chemical Identity and Synonyms
This compound is a substituted aromatic ether. The presence of both a reactive bromoethoxy chain and a metabolically robust, lipophilic trifluoromethyl group makes it a versatile reagent for introducing this specific pharmacophore into more complex molecules.
Its formal IUPAC name is This compound .[1] It is registered under the CAS Number 18800-39-0 .[1][2][3]
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 18800-39-0 |
| Molecular Formula | C₉H₈BrF₃O |
| Molecular Weight | 269.06 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)OCCBr)C(F)(F)F |
| InChI Key | NZOCBKYAZHDTDD-UHFFFAOYSA-N |
A variety of synonyms and alternative nomenclature are used in commercial and academic literature for this compound. Understanding these is crucial for comprehensive literature searches and material sourcing.
Table of Synonyms:
| Synonym |
| Benzene, 1-(2-bromoethoxy)-3-(trifluoromethyl)- |
| 2-Bromoethyl α,α,α-trifluoro-m-tolyl ether |
| 1-Bromo-2-(m-trifluoromethylphenoxy)ethane |
| 2-[3-(Trifluoromethyl)phenoxy]ethyl bromide |
| Phenetole, β-bromo-m-(trifluoromethyl)- |
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are dictated by its constituent functional groups. The trifluoromethyl group significantly influences its electronic properties and lipophilicity, while the bromoethoxy group provides a reactive handle for nucleophilic substitution.
Summary of Physicochemical Properties:
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 116-118 °C | [4] |
| Density | 1.523 g/cm³ | [4] |
| Flash Point | 130.4 °C | [4] |
| XLogP3 | 3.479 | [4] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
Spectroscopic Characterization Data:
| Spectroscopy | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR (CDCl₃) | ~7.4-7.1 ppm (m, 4H, Ar-H), ~4.3 ppm (t, 2H, -OCH₂-), ~3.6 ppm (t, 2H, -CH₂Br) |
| ¹³C NMR (CDCl₃) | ~158 ppm (C-O), ~132-120 ppm (Ar-C), ~124 ppm (q, -CF₃), ~68 ppm (-OCH₂-), ~29 ppm (-CH₂Br) |
| ¹⁹F NMR (CDCl₃) | ~ -62 ppm (s, 3F, -CF₃) |
| Mass Spec (EI) | m/z 268/270 (M⁺), 161 (M - CH₂CH₂Br)⁺ |
The Strategic Importance of the Trifluoromethyl Group in Drug Discovery
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, and its presence in this compound is the primary driver of this reagent's utility.[5][6][7] The incorporation of a -CF₃ group into a drug candidate can profoundly and beneficially alter its properties:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[5] This often leads to an increased in vivo half-life and reduced drug dosage.
-
Increased Lipophilicity: The -CF₃ group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and improve its absorption and distribution.[5]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronics of an aromatic ring, influencing pKa and hydrogen bonding capabilities. This can lead to stronger and more selective binding to target proteins.
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups, such as a chlorine atom or an isopropyl group, allowing for fine-tuning of a molecule's steric and electronic profile.[5]
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Williamson ether synthesis.[8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 3-(trifluoromethyl)phenol.
Synthetic Pathway Overview
The synthesis proceeds by the O-alkylation of 3-(trifluoromethyl)phenol with an excess of 1,2-dibromoethane in the presence of a base. The use of excess 1,2-dibromoethane is crucial to minimize the formation of the symmetrical diether byproduct.
Caption: Williamson Ether Synthesis Pathway.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures for the mono-alkylation of phenols with 1,2-dibromoethane.[10]
Materials and Reagents:
-
3-(Trifluoromethyl)phenol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)phenol (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetone.
-
Stir the resulting suspension at room temperature for 20-30 minutes.
-
Add 1,2-dibromoethane (3.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Reaction Mechanism
The Williamson ether synthesis proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Caption: Sₙ2 Mechanism of Synthesis.
Applications in Chemical Synthesis
This compound is a bifunctional molecule, meaning it possesses two distinct reactive sites. This dual reactivity makes it a valuable building block for constructing more complex molecular architectures.
-
The Ether Linkage: The aryl ether bond is generally stable, providing a robust connection to the trifluoromethylphenyl moiety.
-
The Bromo Group: The terminal bromine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic attack. This allows for the straightforward introduction of various functional groups, such as amines, azides, thiols, and cyanides, or for use in cross-coupling reactions.
While specific, patented syntheses directly employing this reagent are proprietary, its logical application lies as a precursor in the synthesis of neurokinin-1 (NK₁) receptor antagonists and other pharmacologically active compounds where the 3-(trifluoromethyl)phenoxy)ethyl moiety is a key structural feature.[11]
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety precautions should be strictly followed when handling this chemical.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Page loading... [guidechem.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
literature review of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene applications
An In-Depth Technical Guide to the Applications of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Abstract
This compound (CAS No. 18800-39-0) is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure, featuring a reactive 2-bromoethoxy linker and a metabolically robust 3-(trifluoromethyl)phenyl moiety, offers a strategic tool for molecular design. The trifluoromethyl group is a cornerstone of modern drug design, known for its ability to enhance critical pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5] The bromoethoxy group serves as a versatile handle for covalently linking this valuable pharmacophore to a wide range of molecular scaffolds via nucleophilic substitution reactions. This guide provides an in-depth analysis of the compound's chemical properties, explores its established and potential applications in the synthesis of advanced pharmaceutical agents, and furnishes detailed protocols for its practical implementation in the laboratory.
The Strategic Importance of Fluorinated Moieties in Drug Design
The introduction of fluorine-containing groups into bioactive molecules is a well-established strategy for optimizing drug-like properties.[6] The trifluoromethyl (-CF3) group, in particular, is one of the most utilized fluorinated moieties in pharmaceuticals due to its profound and predictable impact on molecular characteristics.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically vulnerable group (like a methyl group) with a trifluoromethyl group can significantly increase a drug's half-life and bioavailability.[3][4]
-
Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve its absorption and distribution.[3] This allows for the fine-tuning of a compound's solubility and permeability profile.
-
Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can modulate the acidity or basicity of nearby functional groups, influencing their ionization state and ability to interact with biological targets.[3] Its steric bulk can also promote favorable binding conformations within a target's active site.
The 3-(trifluoromethyl)phenyl scaffold, present in this compound, is therefore a highly desirable component in the design of novel therapeutics.
The 2-Bromoethoxy Group: A Versatile Linker for Synthesis
The true utility of this compound lies in its identity as a bifunctional reagent. The 2-bromoethoxy tail provides a reactive electrophilic site, ideal for forming stable ether, amine, or thioether linkages through reactions with various nucleophiles.[7][8]
This reactivity is primarily governed by the SN2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion. This makes the compound an excellent alkylating agent for:
-
Primary and secondary amines.[7]
-
Phenols and alcohols (Williamson ether synthesis).
-
Thiols.
The two-carbon ethylene spacer provides flexibility and appropriate distancing between the core aromatic structure and the molecule to which it is being attached, a critical consideration in optimizing ligand-receptor interactions.
Core Applications in Medicinal Chemistry
The primary application of this compound is as a key intermediate in the synthesis of complex bioactive molecules, particularly in the fields of oncology and neurology.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[9] Many of these drugs feature complex heterocyclic cores connected to substituted phenyl rings via ether or amine linkages.[10] this compound is an ideal reagent for introducing the 2-(3-(trifluoromethyl)phenoxy)ethyl moiety into these scaffolds. This group can serve as a key pharmacophore that interacts with the ATP-binding pocket of the target kinase.[11][12]
The diagram below illustrates a generalized workflow for incorporating the reagent into a heterocyclic kinase inhibitor core.
Caption: Synthetic workflow for creating kinase inhibitor precursors.
Development of GPCR Modulators
G-protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern drugs.[13] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a sophisticated way to fine-tune receptor activity.[14][15][16] The structural features of this compound make it a valuable building block for creating such modulators, where the trifluoromethylphenyl group can occupy a specific pocket in the receptor, and the linker connects it to another pharmacophoric element.[17]
Experimental Protocols
The following section provides a representative, field-proven protocol for the N-alkylation of a primary amine using this compound. This procedure is broadly applicable to a range of amine-containing scaffolds.
Protocol: Synthesis of N-[2-(3-(Trifluoromethyl)phenoxy)ethyl]aniline
Objective: To demonstrate a typical nucleophilic substitution reaction using this compound.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DMF.
-
Add aniline (1.1 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-compound is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality and Validation:
-
Choice of Base: Potassium carbonate is a mild, non-nucleophilic base sufficient to deprotonate the amine's ammonium salt that forms in situ, regenerating the nucleophilic free amine to drive the reaction to completion.[7][18]
-
Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the cation of the base while leaving the nucleophile relatively free, thus accelerating the rate of the SN2 reaction.
-
Workup: The aqueous washes are critical to remove the DMF solvent and inorganic salts (KBr, excess K₂CO₃), ensuring a clean crude product for purification.
Physicochemical Data and Safety
Quantitative and safety data are essential for the proper handling and application of any chemical reagent.
| Property | Value | Reference |
| CAS Number | 18800-39-0 | [1][2] |
| Molecular Formula | C₉H₈BrF₃O | [1][2] |
| Molecular Weight | 269.06 g/mol | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Storage | Sealed in dry, Room Temperature | [1] |
| Hazard Codes | Xi (Irritant) | [1] |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Statements | S26, S36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection) | [1] |
Conclusion
This compound is a highly valuable and versatile intermediate for organic synthesis. Its utility is rooted in the strategic combination of a reactive alkylating chain and a trifluoromethyl-substituted aromatic ring—a privileged scaffold in modern medicinal chemistry. By providing a reliable method for introducing the 2-(3-(trifluoromethyl)phenoxy)ethyl moiety, this reagent empowers researchers to construct novel and complex molecules with potentially enhanced therapeutic properties. Its application in the synthesis of kinase inhibitors and GPCR modulators underscores its importance for professionals engaged in cutting-edge drug discovery and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. jelsciences.com [jelsciences.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and structure of 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene and 1,1′,1′′-[(2-iodoethoxy)methanetriyl]tribenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactions of aromatic amines | PDF [slideshare.net]
Methodological & Application
Application Notes: Synthesis of Bio-Active Scaffolds from 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Abstract
This guide provides a detailed technical overview and robust protocols for the synthesis of diverse molecular derivatives starting from 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene. This starting material is a valuable and versatile building block in medicinal chemistry, primarily due to the strategic placement of two key functional groups. The trifluoromethyl (-CF3) group is a well-established bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] Concurrently, the 2-bromoethoxy side chain provides a reactive electrophilic site, ideal for introducing a wide range of functionalities via nucleophilic substitution. The protocols herein focus on the SN2-mediated synthesis of amine, ether, and thioether derivatives, which are common scaffolds in pharmacologically active molecules.
Introduction: The Strategic Advantage of the Starting Material
The design of novel therapeutics often hinges on the use of "privileged scaffolds" and versatile chemical intermediates. This compound (CAS: 18800-39-0) is an exemplar of such an intermediate.
-
The Trifluoromethyl Group (-CF3): The inclusion of a -CF3 group is a cornerstone strategy in modern drug design.[2][4] Its strong electron-withdrawing nature and steric bulk can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1][3] Specifically, the C-F bond's high dissociation energy enhances metabolic stability by preventing oxidative metabolism at that position, often leading to a longer drug half-life.[2][3]
-
The 2-Bromoethoxy Moiety (-OCH2CH2Br): This functional group is the primary hub for synthetic elaboration. The terminal bromine atom is attached to a primary carbon, making it an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.[5][6] This allows for the efficient and predictable formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, opening a gateway to vast chemical diversity.
This document details validated, step-by-step protocols for leveraging this reactivity to create libraries of potential lead compounds.
Physicochemical Data and Safety
| Property | Value |
| CAS Number | 18800-39-0 |
| Molecular Formula | C9H8BrF3O |
| Molecular Weight | 269.07 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Hazard Statement | Irritant. Causes skin, eye, and respiratory irritation. |
| Safety Precautions | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). |
Core Synthetic Strategy: Nucleophilic Substitution Pathways
The primary alkyl bromide of this compound is highly susceptible to SN2 reactions. This mechanism involves a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step.[5][7] The choice of nucleophile dictates the class of derivative formed.
Detailed Application Protocols
The following diagram illustrates the general laboratory workflow for the synthesis, work-up, and purification of derivatives.
Protocol 1: Synthesis of Amine Derivatives (N-Alkylation)
This protocol describes the synthesis of secondary or tertiary amines, which are prevalent motifs in CNS-active agents and receptor modulators.
Expertise & Causality: The reaction of an alkyl halide with an amine generates an ammonium salt, which must be neutralized.[8] A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) is chosen to neutralize the HBr byproduct without competing with the amine nucleophile.[9] Acetonitrile (ACN) or Dimethylformamide (DMF) are excellent polar aprotic solvents that facilitate SN2 reactions by solvating the cation of the base while leaving the nucleophile relatively free and reactive.[6]
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Reaction Conditions: Stir the mixture vigorously at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of ACN. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired amine derivative.
Protocol 2: Synthesis of Ether Derivatives (Williamson Ether Synthesis)
This classic reaction is used to form ether linkages, which are stable and common in many therapeutic agents.
Expertise & Causality: Alcohols and phenols are generally weaker nucleophiles than amines. To increase their reactivity, they must be deprotonated to form the corresponding alkoxide or phenoxide.[10][11] Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[9] Tetrahydrofuran (THF) is a suitable aprotic solvent for reactions involving NaH. The reaction is typically started at 0 °C to control the initial exothermic deprotonation step.[9]
Methodology:
-
Alkoxide Formation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add a solution of the desired alcohol or phenol (1.1 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add a solution of this compound (1.0 eq.) in THF dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 6-18 hours). Gentle heating (reflux) may be required for less reactive alcohols.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude ether by silica gel column chromatography.
Protocol 3: Synthesis of Thioether Derivatives
This protocol is analogous to the Williamson ether synthesis and is used to create thioether linkages.
Expertise & Causality: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. Therefore, a milder base than NaH, such as potassium carbonate, is often sufficient for deprotonation to the thiolate, especially in a polar solvent like DMF.
Methodology:
-
Reaction Setup: To a round-bottom flask, add the desired thiol (1.1 eq.) and potassium carbonate (2.0 eq.) in DMF.
-
Electrophile Addition: Add this compound (1.0 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently to 50 °C. Monitor for completion by TLC (typically 2-6 hours).
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude thioether via silica gel column chromatography.
Summary of Potential Derivatives and Expected Data
The following table provides a representative summary of derivatives that can be synthesized using the protocols above. Yields and purity are illustrative and will vary based on the specific nucleophile and reaction scale.
| Protocol | Nucleophile Example | Product Structure | Expected Yield | Purity (Post-Chromatography) |
| 1 | Morpholine | 4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)morpholine | 85-95% | >98% |
| 1 | Benzylamine | N-benzyl-2-(3-(trifluoromethyl)phenoxy)ethan-1-amine | 80-90% | >98% |
| 2 | Phenol | 1-(2-Phenoxyethoxy)-3-(trifluoromethyl)benzene | 75-85% | >97% |
| 2 | Isopropanol | 1-(2-Isopropoxyethoxy)-3-(trifluoromethyl)benzene | 60-75% | >97% |
| 3 | Thiophenol | Phenyl(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfane | 90-98% | >98% |
Conclusion
This compound is a highly effective synthetic intermediate for accessing a broad range of trifluoromethyl-containing compounds. The protocols provided herein are robust, scalable, and utilize standard organic chemistry techniques to facilitate the rapid generation of molecular libraries for drug discovery and development programs. The straightforward SN2 reactivity of the primary bromide allows for predictable and high-yielding transformations, making this building block an invaluable tool for medicinal chemists.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
Application Notes & Protocols: Etherification Reactions with 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene in etherification reactions. This versatile reagent serves as a valuable building block for introducing the 3-(trifluoromethyl)phenoxyethyl moiety into a wide range of molecules, a common structural motif in pharmacologically active compounds. The protocols detailed herein are grounded in the principles of the Williamson ether synthesis and related nucleophilic substitution reactions, covering O-alkylation of phenols and alcohols, as well as N-alkylation of amines. This guide emphasizes mechanistic understanding, protocol optimization, safety considerations, and characterization of final products, ensuring scientific integrity and reproducibility.
Reagent Profile: this compound
This compound is a primary alkyl bromide activated for nucleophilic substitution. The presence of the trifluoromethyl group provides unique electronic properties and can enhance the metabolic stability or binding affinity of derivative compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈BrF₃O | [1] |
| Molecular Weight | 269.06 g/mol | [2] |
| Appearance | Colorless Liquid | [3][4] |
| Density | 1.523 g/cm³ | [2] |
| Boiling Point | 116-118 °C | [2] |
| Flash Point | 130.4 °C | [2] |
| CAS Number | 18800-39-0 | [1] |
Core Chemistry: The Williamson Ether Synthesis Mechanism
The etherification reactions described in this note primarily follow the Williamson ether synthesis model, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] This reaction involves the attack of a nucleophile (an alkoxide, phenoxide, or amine) on the electrophilic carbon atom of the alkyl halide.
Key Mechanistic Steps:
-
Deprotonation (for O-Alkylation): An alcohol or phenol is deprotonated by a suitable base to form a more potent nucleophile, the corresponding alkoxide or phenoxide ion.[7][8]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine atom in a backside attack fashion.[6] This concerted step involves the simultaneous formation of the new C-O or C-N bond and the cleavage of the C-Br bond.[8]
The primary nature of the electrophilic carbon in this compound makes it an ideal substrate for Sₙ2 reactions, minimizing the potential for competing elimination reactions.[5][8]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[3]
Protocol 1: O-Alkylation of Phenols
This protocol describes the reaction with a substituted phenol to form a diaryl ether derivative. Weak inorganic bases are typically sufficient due to the relatively high acidity of phenols.
Table 2: Reagents and Conditions for Phenol O-Alkylation
| Reagent/Parameter | Recommendation | Rationale |
| Phenol | 1.0 eq | Limiting Reagent |
| This compound | 1.1 - 1.2 eq | Ensures complete consumption of the phenol. |
| Base | K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq) | Mild bases sufficient for deprotonating phenols. Cs₂CO₃ can enhance reaction rates. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that solvate the cation and accelerate Sₙ2 reactions.[9] |
| Temperature | 60 - 80 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the phenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-Dimethylformamide (DMF) (5-10 mL per mmol of phenol).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70 °C and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation of Primary and Secondary Amines
This protocol is suitable for the synthesis of secondary and tertiary amine derivatives, respectively. The reaction conditions are similar to O-alkylation, but careful control of stoichiometry is required to prevent over-alkylation of primary amines.[10]
Table 3: Reagents and Conditions for Amine N-Alkylation
| Reagent/Parameter | Recommendation | Rationale |
| Amine | 1.0 eq | Limiting Reagent |
| This compound | 1.05 - 1.1 eq | A slight excess is used. For primary amines, using a 1:1 ratio can favor mono-alkylation. |
| Base | K₂CO₃ or Et₃N (2.0 - 3.0 eq) | A non-nucleophilic base to scavenge the HBr formed during the reaction. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are ideal. |
| Temperature | 50 - 70 °C | Mild heating is generally sufficient. |
| Reaction Time | 3 - 10 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (5-10 mL per mmol of amine).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.05 eq) to the mixture.
-
Heat the reaction to 60 °C and monitor by TLC.
-
Once the starting amine is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
General Workflow & Troubleshooting
The overall process from reaction setup to final product is outlined below.
Table 4: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (e.g., old NaH).2. Insufficient temperature.3. Poor quality solvent (wet). | 1. Use freshly opened or properly stored base.2. Increase temperature in 10 °C increments.3. Use anhydrous solvent. |
| Side Product Formation | 1. Elimination reaction (E2).2. Over-alkylation of primary amine. | 1. Use a less hindered base or lower temperature.2. Use a 1:1 stoichiometry of amine to alkyl halide; consider slow addition of the alkyl halide.[11] |
| Difficult Purification | 1. Unreacted starting material.2. Similar polarity of product and impurities. | 1. Ensure reaction goes to completion; use a slight excess of the bromo reagent.2. Try a different solvent system for chromatography; consider a derivatization or recrystallization step. |
Safety and Handling
This compound should be handled with care. It is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[3][4]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
First Aid:
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Reactions of aromatic amines | PDF [slideshare.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: Strategic Incorporation of the 3-(Trifluoromethyl)phenoxyethyl Moiety
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance pharmacological and pharmacokinetic properties is paramount. The trifluoromethyl (-CF3) group is a cornerstone of this strategy, prized for its ability to increase metabolic stability, enhance binding affinity, and improve lipophilicity, thereby positively influencing a drug candidate's overall profile.[1][2] 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene emerges as a highly valuable building block for medicinal chemists, offering a straightforward route to introduce the 3-(trifluoromethyl)phenoxyethyl moiety into a diverse range of molecular architectures.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of key pharmaceutical intermediates. We will delve into detailed protocols for its principal reactions, explain the mechanistic underpinnings of these transformations, and discuss the strategic considerations for its use in drug development programs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 18800-39-0 | [3] |
| Molecular Formula | C₉H₈BrF₃O | [3] |
| Molecular Weight | 269.07 g/mol | [3] |
| Boiling Point | 116-118 °C | [4] |
| Density | 1.523 g/cm³ | [4] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).[5][6][7][8]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the bromoethoxy group, which acts as an excellent electrophile for Sₙ2 reactions. This allows for the facile formation of ether and amine linkages, which are ubiquitous in pharmaceutical compounds.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[9][10][11][12] In this reaction, an alkoxide or phenoxide acts as a nucleophile, displacing the bromide from this compound. This approach is particularly useful for linking the 3-(trifluoromethyl)phenoxyethyl moiety to hydroxyl-containing scaffolds.
Mechanism Rationale: The reaction proceeds via a classic Sₙ2 mechanism. The choice of a polar aprotic solvent, such as DMF or acetonitrile, is crucial as it solvates the cation of the base without strongly solvating the nucleophilic anion, thereby enhancing its reactivity. A non-nucleophilic base, such as potassium carbonate or sodium hydride, is used to deprotonate the phenol or alcohol, generating the requisite nucleophile.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 1: Synthesis of 1-(2-(4-Methoxyphenoxy)ethoxy)-3-(trifluoromethyl)benzene
This protocol details the O-alkylation of 4-methoxyphenol, a common substructure in natural products and pharmaceutical compounds.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.1 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
N-Alkylation of Amines
The bromoethoxy group readily undergoes nucleophilic substitution with primary and secondary amines to form the corresponding N-alkylated products.[13][14][15][16][17] This reaction is fundamental for incorporating the 3-(trifluoromethyl)phenoxyethyl motif into amine-containing pharmacophores, such as those found in G-protein coupled receptor (GPCR) modulators.[8][13][18][19][20]
Mechanism Rationale: Similar to O-alkylation, N-alkylation proceeds via an Sₙ2 mechanism. A base is often required to neutralize the HBr formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11] For less nucleophilic amines, a stronger, non-nucleophilic base and higher temperatures may be necessary.
Caption: General workflow for N-Alkylation of amines.
Protocol 2: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)ethan-1-amine
This protocol describes the synthesis of the primary amine, a versatile intermediate for further functionalization. The existence of a hydrochloride salt of this compound (CAS 104774-96-1) confirms the viability of this synthetic route.[21]
Materials:
-
This compound (1.0 eq)
-
Ammonia (7 N solution in methanol, large excess)
-
Methanol
Procedure:
-
In a sealed pressure vessel, dissolve this compound (1.0 eq) in a 7 N solution of ammonia in methanol.
-
Heat the reaction mixture to 100 °C for 24 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by distillation or column chromatography to obtain 2-(3-(trifluoromethyl)phenoxy)ethan-1-amine.
Reactivity of the Trifluoromethylated Benzene Ring
The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[22] Any electrophilic substitution would be directed to the meta-position relative to the trifluoromethyl group.[22]
Conversely, the electron-withdrawing nature of the -CF₃ group can activate the ring towards nucleophilic aromatic substitution (SₙAr), but this typically requires a suitable leaving group (such as a halogen) on the aromatic ring, which is absent in this building block.[4][23][24][25] Therefore, for most applications, the aromatic ring of this compound can be considered relatively inert, allowing for selective functionalization at the bromoethoxy side chain.
Application in the Synthesis of Cinacalcet Analogues
Cinacalcet is a calcimimetic agent used in the treatment of hyperparathyroidism and contains a 3-(trifluoromethyl)phenyl moiety.[1][2][26][27][28] While Cinacalcet itself does not contain the phenoxyethyl linker, this compound is an excellent starting material for the synthesis of analogues with modified linker structures. The established synthetic routes to Cinacalcet often involve the reductive amination of 3-(3-trifluoromethylphenyl)propanal.[1][28] Our building block provides an alternative strategy to introduce the 3-(trifluoromethyl)phenyl group attached to a flexible two-carbon linker.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its primary utility lies in the electrophilic nature of the bromoethoxy group, which allows for straightforward and efficient O- and N-alkylation reactions. The relative inertness of the trifluoromethyl-substituted benzene ring under these conditions allows for high selectivity. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in the design and synthesis of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 18800-39-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. francis-press.com [francis-press.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selective N-Alkylation of Aniline by Micellar Catalysis [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. rsc.org [rsc.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. appchemical.com [appchemical.com]
- 22. homework.study.com [homework.study.com]
- 23. benchchem.com [benchchem.com]
- 24. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 27. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthetic Routes to Novel Heterocyclic Compounds Using 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. The trifluoromethyl (CF3) group, in particular, is prized for its ability to increase metabolic stability, improve lipophilicity, and modulate the electronic character of a molecule, often leading to enhanced binding affinity and bioavailability.[1] The starting material, 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene , represents a versatile and highly valuable building block for the synthesis of novel heterocyclic compounds. Its structure combines the influential trifluoromethyl group with a reactive 2-bromoethoxy side chain, priming it for a variety of cyclization strategies.
This guide provides detailed application notes and robust protocols for the synthesis of two key classes of heterocyclic compounds—substituted benzoxazines (via morpholine ring formation) and benzoxazepines—using this compound as the common precursor. The methodologies presented herein are designed to be both efficient and adaptable, providing a solid foundation for further derivatization and exploration in drug discovery programs. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Part 1: Synthesis of a Novel N-Aryl Morpholine Derivative
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. This protocol outlines a two-step synthesis of a novel morpholine derivative featuring the 3-(trifluoromethyl)phenyl group. The strategy involves an initial nucleophilic substitution of the bromide with an amino alcohol, followed by an intramolecular cyclization.
Causality and Experimental Design
The synthetic route is predicated on a classical approach to morpholine synthesis. The first step is a nucleophilic substitution reaction where the primary amine of an amino alcohol displaces the bromide of this compound. This reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity. The subsequent intramolecular cyclization is an example of the Williamson ether synthesis, where the pendant hydroxyl group, upon deprotonation, acts as a nucleophile to displace a suitable leaving group.[2][3] In this adapted approach, we will first form the intermediate amino alcohol and then effect cyclization.
Experimental Workflow: N-Aryl Morpholine Synthesis
Caption: Workflow for the synthesis of the target morpholine derivative.
Protocol 1: Synthesis of 2-((3-(Trifluoromethyl)phenoxy)ethyl)amino)ethanol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10.0 g, 37.2 mmol), ethanolamine (2.72 g, 44.6 mmol), and anhydrous potassium carbonate (7.71 g, 55.8 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate) to afford the intermediate amino alcohol as a pale yellow oil.
Protocol 2: Intramolecular Cyclization to form 4-(3-(Trifluoromethyl)phenyl)morpholine
-
Reaction Setup: Place the purified 2-(((3-(trifluoromethyl)phenyl)oxy)ethyl)amino)ethanol from the previous step into a 100 mL round-bottom flask.
-
Catalyst Addition: Cautiously add concentrated sulfuric acid (2 mL) dropwise while cooling the flask in an ice bath.
-
Reaction Conditions: Heat the mixture to 120°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final morpholine derivative.
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| Intermediate Amino Alcohol | 265.23 | 75-85 | Pale Yellow Oil |
| 4-(3-(Trifluoromethyl)phenyl)morpholine | 247.22 | 60-70 | White Solid |
Part 2: Synthesis of a Novel Benzoxazepine Derivative
Benzoxazepines are seven-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[4][5] This protocol details a potential synthetic route to a novel benzoxazepine derivative, initiated by the reaction of this compound with a substituted 2-aminophenol, followed by an intramolecular cyclization.
Causality and Experimental Design
This synthetic strategy is a logical extension of the Williamson ether synthesis, tailored for the construction of a seven-membered ring.[3][6] The initial step involves the N-alkylation of a 2-aminophenol with this compound. The phenolic hydroxyl group is generally less nucleophilic than the amine under basic conditions, allowing for selective N-alkylation. The subsequent intramolecular cyclization is an SNAr (Nucleophilic Aromatic Substitution) type reaction, where the pendant hydroxyl group displaces a suitable leaving group on an activated aromatic ring, or in this case, a Williamson ether synthesis-type cyclization where the phenoxide attacks the alkyl halide part of another molecule. For this protocol, we will focus on an intramolecular cyclization of an intermediate formed in the first step.
Experimental Workflow: Benzoxazepine Synthesis
Caption: Workflow for the synthesis of the target benzoxazepine derivative.
Protocol 3: Synthesis of 2-(2-((3-(Trifluoromethyl)phenoxy)ethyl)amino)phenol
-
Reaction Setup: To a flame-dried 250 mL three-neck flask under an inert atmosphere of argon, add 50 mL of anhydrous N,N-dimethylformamide (DMF). Add sodium hydride (60% dispersion in mineral oil, 1.63 g, 40.8 mmol) portion-wise at 0°C.
-
Substrate Addition: Slowly add a solution of 2-aminophenol (3.74 g, 34.3 mmol) in 20 mL of anhydrous DMF to the suspension of sodium hydride. Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Add a solution of this compound (10.2 g, 37.9 mmol) in 20 mL of anhydrous DMF dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Work-up: Quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-alkylated intermediate.
Protocol 4: Intramolecular Cyclization to form 10-(Trifluoromethyl)-2,3-dihydro-1,4-benzoxazepine
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the intermediate from Protocol 3 in 100 mL of anhydrous tetrahydrofuran (THF).
-
Base Addition: Add potassium tert-butoxide (4.6 g, 41.0 mmol) to the solution at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approximately 66°C) and stir for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the target benzoxazepine derivative.
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| Intermediate N-Alkylated Adduct | 297.27 | 65-75 | Brownish Oil |
| 10-(Trifluoromethyl)-2,3-dihydro-1,4-benzoxazepine | 217.18 | 55-65 | Off-white Solid |
Trustworthiness and Self-Validation
The protocols provided are grounded in well-established reaction mechanisms. The progress of each reaction should be monitored by appropriate analytical techniques such as TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired products. The identity and purity of the intermediates and final compounds must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yields are estimates and may vary based on experimental conditions and scale.
Conclusion
This compound serves as a highly effective precursor for the synthesis of novel morpholine and benzoxazepine derivatives. The protocols detailed in this guide offer a clear and logical pathway to these important heterocyclic scaffolds. The versatility of the starting material, coupled with the robustness of the described synthetic routes, opens up extensive possibilities for the generation of diverse compound libraries for screening in drug discovery and development programs. The strategic placement of the trifluoromethyl group is anticipated to impart favorable pharmacological properties to the resulting heterocyclic compounds, making this a fruitful area for further investigation.
References
- 1. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of fluoro-benzoxazepines via an I(iii)/BF3·Et2O-enabled 1,2-aryl migration/fluorination cascade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Incorporation of Trifluoromethylphenoxy Moieties into Bioactive Molecules
Introduction: The Strategic Value of the Trifluoromethylphenoxy Moiety in Drug Discovery
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group, and by extension the trifluoromethylphenoxy moiety (-O-Ph-CF₃), holds a privileged position. Its unique electronic properties and steric profile can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2]
The trifluoromethyl group is a strong electron-withdrawing substituent, a property that can significantly modulate the pKa of nearby functionalities, influencing drug-receptor interactions.[3] Furthermore, the high metabolic stability of the C-F bond often translates to an increased half-life of the parent drug molecule by blocking sites susceptible to oxidative metabolism.[4] The lipophilicity of the trifluoromethyl group can also enhance membrane permeability and improve oral bioavailability.[5]
This guide provides a comprehensive overview of the principal synthetic strategies for incorporating trifluoromethylphenoxy moieties into bioactive molecules. We will delve into the mechanistic rationale behind these methods and provide detailed, field-proven protocols for their successful implementation.
Core Synthetic Strategies: A Mechanistic Overview
The introduction of a trifluoromethylphenoxy group can be broadly approached in two ways:
-
Direct O-Trifluoromethylation of a Phenolic Precursor: This involves the formation of an aryl trifluoromethyl ether from a phenol that is already part of the bioactive scaffold.
-
Coupling of a Pre-functionalized Trifluoromethylphenol: This strategy employs standard cross-coupling methodologies to link a trifluoromethyl-containing phenol with a suitable electrophilic partner on the bioactive molecule.
The choice of strategy is dictated by the complexity of the starting materials, functional group tolerance, and the desired final molecular architecture.
Figure 1: High-level decision workflow for incorporating a trifluoromethylphenoxy moiety.
Protocol I: Two-Step O-Trifluoromethylation of Phenols via Carboxydifluoromethylation and Decarboxylative Fluorination
This robust two-step protocol provides a reliable method for the synthesis of aryl trifluoromethyl ethers from phenolic starting materials. It avoids the use of highly toxic or thermally unstable reagents and employs commercially available starting materials.[5][6][7]
Causality: The first step, an O-carboxydifluoromethylation, installs a stable difluoroacetic acid moiety on the phenolic oxygen. This intermediate is then subjected to a silver-catalyzed decarboxylative fluorination. The silver catalyst facilitates the removal of the carboxyl group and the introduction of a fluorine atom from an electrophilic fluorine source like Selectfluor, yielding the desired trifluoromethyl ether.
Figure 2: Workflow for the two-step O-trifluoromethylation of phenols.
Step-by-Step Methodology
Step 1: Synthesis of Aryloxydifluoroacetic Acid
-
To a solution of the phenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add sodium bromodifluoroacetate (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aryloxydifluoroacetic acid can be purified by column chromatography on silica gel or used directly in the next step after a liquid-liquid extraction to remove bromide ions.[6]
Step 2: Silver-Catalyzed Decarboxylative Fluorination
-
To a solution of the aryloxydifluoroacetic acid (1.0 equiv) in a mixed solvent system of benzotrifluoride (PhCF₃) and water (10:1 v/v, 0.1 M), add silver nitrate (AgNO₃, 0.1 equiv).
-
Add Selectfluor (2.0 equiv) to the mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours. Protect the reaction from light.
-
Monitor the reaction by ¹⁹F NMR spectroscopy or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
| Substrate Type | Typical Yield (Step 1) | Typical Yield (Step 2) |
| Electron-rich phenols | 85-95% | 60-75% |
| Electron-neutral phenols | 80-90% | 65-80% |
| Electron-deficient phenols | 70-85% | 50-70% |
Table 1: Representative yields for the two-step O-trifluoromethylation protocol. Yields are substrate-dependent and may require optimization.
Protocol II: Ullmann Condensation for Aryl Ether Formation
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction that is particularly effective for the formation of diaryl ethers.[8][9] This method is ideal when coupling a trifluoromethyl-substituted phenol with an activated aryl halide on the bioactive molecule.
Causality: The reaction proceeds through the formation of a copper(I) phenoxide in situ. This species then undergoes oxidative addition to the aryl halide, followed by reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst. Modern protocols often utilize ligands such as 1,10-phenanthroline to improve catalyst solubility and turnover.[10]
Figure 3: Simplified workflow for the Ullmann condensation.
Step-by-Step Methodology
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the trifluoromethyl-substituted phenol (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), a suitable ligand such as 1,10-phenanthroline (0.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.2-0.5 M).
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Aryl Halide | Ligand | Base | Temperature (°C) | Typical Yield |
| Aryl Iodide | 1,10-Phenanthroline | Cs₂CO₃ | 120 | 70-90% |
| Aryl Bromide | L-Proline | K₂CO₃ | 140 | 60-80% |
| Aryl Chloride | None (harsh conditions) | K₂CO₃ | >180 | 20-50% |
Table 2: General reaction conditions and expected yields for Ullmann condensation. Optimization is often required.
Characterization and Validation
The successful incorporation of the trifluoromethylphenoxy moiety should be confirmed by standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the aromatic protons and carbons of the newly introduced ring. Crucially, ¹⁹F NMR spectroscopy provides an unambiguous signal for the CF₃ group, typically a singlet around -60 to -65 ppm (relative to CFCl₃).[11][12]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product, corresponding to the addition of the trifluoromethylphenoxy group.
Conclusion and Future Perspectives
The methodologies outlined in this guide represent robust and versatile strategies for the incorporation of trifluoromethylphenoxy moieties into bioactive molecules. The choice between direct O-trifluoromethylation and cross-coupling approaches will depend on the specific synthetic context. As the demand for more metabolically stable and potent drug candidates continues to grow, the strategic use of fluorinated motifs like the trifluoromethylphenoxy group will undoubtedly play an increasingly important role in drug discovery and development. The ongoing development of new catalytic systems, including photoredox catalysis, promises to provide even milder and more efficient methods for these transformations in the future.[13][14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development of Catalytic Trifluoromethoxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 15. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene in the Synthesis of Phenyl-Pyridazinone Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Role of Fluorinated Intermediates in Modern Agrochemicals
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern agrochemical design.[1] The trifluoromethyl group significantly enhances the lipophilicity, metabolic stability, and target-binding affinity of active ingredients, often leading to increased potency and improved persistence of herbicides, fungicides, and insecticides. Among the key building blocks for these advanced agrochemicals, trifluoromethylbenzene derivatives are of paramount importance. This application note explores the utility of a specific intermediate, 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene, in the synthesis of high-value agrochemicals, with a focus on the phenyl-pyridazinone class of herbicides.
This compound: A Versatile Synthon
This compound is a specialized organic intermediate that provides a reactive handle—the bromoethoxy group—attached to a trifluoromethyl-activated phenyl ring. This combination makes it a valuable precursor for introducing the 3-(trifluoromethyl)phenoxy ethanol moiety into more complex molecules. While direct, large-scale industrial syntheses may employ alternative routes, the use of such pre-functionalized intermediates can be highly advantageous in laboratory-scale synthesis, process development, and the creation of compound libraries for screening purposes due to its targeted reactivity.
Application in the Synthesis of Norflurazon: A Phenyl-Pyridazinone Herbicide
Norflurazon, with the chemical name 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, is a selective herbicide used for pre-emergence control of grass and broadleaf weeds.[2] It functions by inhibiting carotenoid biosynthesis, which leads to the photooxidative destruction of chlorophyll and subsequent bleaching of the target weeds.[3][4] The industrial synthesis of Norflurazon typically involves the initial formation of the pyridazinone ring, followed by the introduction of the trifluoromethylphenyl group.[5]
This application note proposes a synthetic strategy that utilizes this compound as a key starting material for the construction of a precursor to the pyridazinone ring of Norflurazon. This approach highlights the versatility of this intermediate in a multi-step synthesis.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of this compound with a suitable nucleophile to form a key intermediate, which is then elaborated and cyclized to yield the core structure of Norflurazon. A plausible nucleophile for this initial step is the sodium salt of methylamine, which would introduce the eventual methylamino group of the final product.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="this compound"]; B [label="N-methyl-2-(3-(trifluoromethyl)phenoxy)ethanamine"]; C [label="Intermediate Hydrazone"]; D [label="Norflurazon Precursor"]; E [label="Norflurazon"];
A -> B [label="Methylamine"]; B -> C [label="Acetoacetic Ester & Hydrazine"]; C -> D [label="Cyclization"]; D -> E [label="Chlorination"];
{rank=same; A; B;} {rank=same; C; D; E;} }
Caption: Proposed synthetic workflow for Norflurazon utilizing this compound.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: N-methyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
This protocol details the initial nucleophilic substitution reaction to form the core amine intermediate.
Rationale: This step leverages the reactivity of the primary bromide in this compound for substitution by methylamine. The trifluoromethyl group is electronically withdrawing, which can influence the reactivity of the aromatic ring, but the primary focus of this reaction is the aliphatic bromoethoxy chain.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 91478-03-0 | 283.08 | 10 g |
| Methylamine (40% in water) | 74-89-5 | 31.06 | 20 mL |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 15 g |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 100 mL |
| Diethyl ether | 60-29-7 | 74.12 | 200 mL |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | 100 mL |
| Brine | N/A | N/A | 100 mL |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | 10 g |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 g, 35.3 mmol), anhydrous potassium carbonate (15 g, 108.5 mmol), and anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add the 40% aqueous solution of methylamine (20 mL, ~230 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between diethyl ether (100 mL) and water (50 mL).
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure N-methyl-2-(3-(trifluoromethyl)phenoxy)ethanamine.
Part 2: Subsequent Steps to Norflurazon
The synthesized N-methyl-2-(3-(trifluoromethyl)phenoxy)ethanamine would then undergo a series of reactions, including condensation with an appropriate dicarbonyl compound and hydrazine to form the pyridazinone ring, followed by chlorination to yield Norflurazon. These subsequent steps are well-established in heterocyclic chemistry.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes for Intermediate Synthesis
| Parameter | Value | Notes |
| Reaction Scale | 35.3 mmol | Based on 10 g of starting material. |
| Stoichiometry (Methylamine) | ~6.5 equivalents | A large excess is used to drive the reaction to completion. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent suitable for SN2 reactions. |
| Base | Potassium Carbonate | To neutralize the HBr formed during the reaction. |
| Reaction Temperature | Reflux (~82°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 6-8 hours | Monitor by TLC for completion. |
| Expected Yield | 75-85% | Based on typical yields for similar nucleophilic substitution reactions. |
| Purification Method | Vacuum Distillation/Column Chromatography | To isolate the pure product from unreacted starting material and byproducts. |
Conclusion: A Strategic Intermediate for Agrochemical Synthesis
While multiple synthetic routes to complex agrochemicals like Norflurazon exist, the use of specialized intermediates such as this compound offers a strategic advantage in specific synthetic contexts. This application note demonstrates a plausible and chemically sound approach for its utilization in the synthesis of a key precursor for a commercially significant herbicide. The principles outlined here can be adapted for the synthesis of other agrochemicals where the introduction of a 3-(trifluoromethyl)phenoxy ethanol moiety is desired, underscoring the versatility of this fluorinated building block in the ongoing development of innovative crop protection solutions.
References
- 1. Cas 98-17-9,m-trifluoromethylphenol | lookchem [lookchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Inhibition of Carotenoid Synthesis by Fluridone and Norflurazon | Weed Science | Cambridge Core [cambridge.org]
- 4. Norflurazon | 27314-13-2 | FN26452 | Biosynth [biosynth.com]
- 5. Norflurazon (Ref: H 52143) [sitem.herts.ac.uk]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Trifluoromethylated Benzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide to understanding and implementing palladium-catalyzed cross-coupling reactions for the synthesis of complex molecules containing the trifluoromethyl (CF3) benzene moiety. It combines theoretical insights with practical, field-tested protocols to enable robust and reproducible results in the laboratory.
Introduction: The Significance of the Trifluoromethyl Group in Modern Chemistry
The trifluoromethyl group has become a cornerstone in medicinal chemistry and materials science due to its unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the development of efficient synthetic methods to introduce the trifluoromethylated benzene scaffold into complex molecules is of paramount importance.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools for C-C and C-N bond formation, offering a versatile and reliable approach to access these valuable compounds. This guide will delve into the nuances of several key palladium-catalyzed reactions involving trifluoromethylated benzene derivatives, providing both the mechanistic rationale and detailed experimental procedures.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. While specific details can vary, the generally accepted mechanism for reactions like Suzuki, Stille, and Sonogashira couplings proceeds through a series of key steps:
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with the trifluoromethylated aryl halide (Ar-CF3-X). This is often the rate-determining step. The resulting Pd(II) complex then undergoes transmetalation with an organometallic reagent (R'-M), where the R' group replaces the halide on the palladium center. The final step is reductive elimination , which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and the generally non-toxic nature of its boron-containing byproducts.
3.1. Key Considerations for Trifluoromethylated Substrates
The strong electron-withdrawing effect of the CF3 group can significantly influence the reactivity of the aryl halide. Generally, the oxidative addition step is facilitated, making aryl bromides and even chlorides suitable substrates. However, the choice of ligand and base is critical to ensure efficient transmetalation and prevent side reactions.
3.2. Recommended Catalyst System
-
Palladium Precatalyst: PEPPSI™-IPr is a highly effective and air-stable precatalyst for Suzuki couplings involving electron-deficient substrates. Its bulky N-heterocyclic carbene (NHC) ligand promotes fast reductive elimination.
-
Base: A moderately strong base like potassium phosphate (K3PO4) is often optimal. Stronger bases can lead to decomposition of the boronic acid.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
3.3. Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride with Phenylboronic Acid
Table 1: Reagents and Conditions
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Bromobenzotrifluoride | 1.0 mmol | Limiting Reagent |
| Phenylboronic Acid | 1.2 mmol | 1.2 equivalents |
| PEPPSI™-IPr | 0.02 mmol | 2 mol% |
| K3PO4 | 3.0 mmol | 3.0 equivalents |
| 1,4-Dioxane | 4 mL | Anhydrous |
| Water | 1 mL | Degassed |
| Temperature | 100 °C | |
| Time | 4-12 h | Monitor by TLC/GC-MS |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add 4-bromobenzotrifluoride (1.0 mmol), phenylboronic acid (1.2 mmol), PEPPSI™-IPr (0.02 mmol), and K3PO4 (3.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenylbenzotrifluoride.
Stille Coupling: Utilizing Organotin Reagents
The Stille coupling offers a powerful alternative when boronic acids are unstable or difficult to prepare. It is tolerant of a wide range of functional groups. However, the toxicity of organotin reagents necessitates careful handling and purification to remove tin byproducts.
4.1. Mechanistic Nuances and Ligand Choice
For Stille couplings, ligands that are good π-acceptors, such as triphenylarsine (AsPh3) or P(t-Bu)3, can accelerate the catalytic cycle. The choice of solvent is also critical, with polar aprotic solvents like DMF or NMP often providing the best results.
4.2. Protocol: Stille Coupling of 1-Iodo-3-(trifluoromethyl)benzene with Tributyl(vinyl)stannane
Table 2: Reagents and Conditions
| Reagent/Parameter | Quantity/Value | Notes |
| 1-Iodo-3-(trifluoromethyl)benzene | 1.0 mmol | Limiting Reagent |
| Tributyl(vinyl)stannane | 1.1 mmol | 1.1 equivalents |
| Pd(PPh3)4 | 0.05 mmol | 5 mol% |
| Anhydrous DMF | 5 mL | Degassed |
| Temperature | 80 °C | |
| Time | 6-16 h | Monitor by TLC/GC-MS |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(PPh3)4 (0.05 mmol) to a dry Schlenk tube.
-
Add anhydrous, degassed DMF (5 mL) and stir until the catalyst dissolves.
-
Add 1-iodo-3-(trifluoromethyl)benzene (1.0 mmol) followed by tributyl(vinyl)stannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and monitor its progress.
-
After completion, cool to room temperature and dilute with diethyl ether (25 mL).
-
Wash the solution with a 10% aqueous potassium fluoride solution (3 x 15 mL) to precipitate tin salts.
-
Wash the organic layer with brine (15 mL), dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Figure 2: Workflow for a typical Stille cross-coupling reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates in organic synthesis and materials science. It typically employs a co-catalytic system of palladium and copper(I).
5.1. The Role of the Copper Co-catalyst
The copper(I) co-catalyst is believed to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. This copper-mediated pathway is generally faster than the direct reaction of the alkyne with the palladium center.
5.2. Protocol: Sonogashira Coupling of 2-Bromo-5-(trifluoromethyl)pyridine with Phenylacetylene
Table 3: Reagents and Conditions
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Bromo-5-(trifluoromethyl)pyridine | 1.0 mmol | Limiting Reagent |
| Phenylacetylene | 1.5 mmol | 1.5 equivalents |
| PdCl2(PPh3)2 | 0.03 mmol | 3 mol% |
| Copper(I) Iodide (CuI) | 0.06 mmol | 6 mol% |
| Triethylamine (TEA) | 5 mL | Solvent and Base |
| Temperature | 60 °C | |
| Time | 2-6 h | Monitor by TLC/GC-MS |
Step-by-Step Procedure:
-
To a Schlenk tube, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add triethylamine (5 mL) and phenylacetylene (1.5 mmol) via syringe.
-
Stir the mixture at 60 °C until the starting material is consumed.
-
Cool the reaction, and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The electron-deficient nature of trifluoromethylated aryl halides makes them excellent substrates for this transformation.
6.1. Ligand Selection is Key
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands, such as RuPhos or XPhos, are often required to promote the challenging C-N reductive elimination step.
6.2. Protocol: Buchwald-Hartwig Amination of 4-Chlorobenzotrifluoride with Morpholine
Table 4: Reagents and Conditions
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Chlorobenzotrifluoride | 1.0 mmol | Limiting Reagent |
| Morpholine | 1.2 mmol | 1.2 equivalents |
| Pd2(dba)3 | 0.01 mmol | 1 mol% Pd |
| RuPhos | 0.02 mmol | 2 mol% |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol | 1.4 equivalents |
| Toluene | 5 mL | Anhydrous, degassed |
| Temperature | 110 °C | |
| Time | 12-24 h | Monitor by GC-MS |
Step-by-Step Procedure:
-
In a glovebox, add Pd2(dba)3 (0.01 mmol), RuPhos (0.02 mmol), and NaOtBu (1.4 mmol) to a vial.
-
Add toluene (2 mL) and stir for 5 minutes.
-
In a separate vial, dissolve 4-chlorobenzotrifluoride (1.0 mmol) and morpholine (1.2 mmol) in toluene (3 mL).
-
Transfer the substrate solution to the catalyst mixture.
-
Seal the vial and heat to 110 °C with vigorous stirring.
-
Monitor the reaction. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, eluting with more ethyl acetate.
-
Concentrate the filtrate and purify by chromatography if necessary.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert conditions; Poor quality reagents/solvents. | Use a fresh batch of catalyst; Ensure proper degassing of solvents and inert atmosphere; Use anhydrous solvents. |
| Formation of Homocoupled Byproducts | Transmetalation is too slow relative to other pathways. | Increase temperature; Screen different ligands or bases; Change solvent. |
| Dehalogenation of Starting Material | Presence of water or protic impurities. | Use anhydrous conditions and reagents; Use a stronger, non-nucleophilic base. |
| Decomposition of Reagents | Base is too strong for the substrate (e.g., deborylation). | Use a milder base (e.g., K2CO3, K3PO4 instead of NaOH). |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of molecules bearing the trifluoromethylbenzene motif. A rational choice of catalyst, ligand, base, and solvent, grounded in a solid understanding of the reaction mechanism, is paramount for success. The protocols provided herein serve as a robust starting point for the synthesis of a wide range of valuable compounds.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis and optimization of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to equip you with the scientific understanding and practical knowledge to confidently execute and optimize this synthesis in your laboratory.
Introduction: The Scientific Context
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the sodium or potassium salt of 3-(trifluoromethyl)phenol acts as the nucleophile, attacking the primary alkyl halide, 1,2-dibromoethane.
The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the phenol ring increases its acidity, facilitating the deprotonation step to form the phenoxide. However, this electron-withdrawing nature also decreases the nucleophilicity of the resulting phenoxide, which can impact reaction rates. A thorough understanding of the reaction mechanism and the interplay of various parameters is crucial for achieving high yields and purity.
Visualizing the Reaction Pathway
To better understand the core transformation, the following diagram illustrates the SN2 mechanism for the synthesis of this compound.
References
Technical Support Center: Optimizing Synthesis with 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Answering your request, here is a technical support center with troubleshooting guides and FAQs about improving yield for synthesis using 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene.
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical guide for this compound (CAS No. 18800-39-0). This document is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. Our goal is to move beyond simple protocols and provide a deeper, mechanistic understanding to empower you to troubleshoot and optimize your synthetic yields. The trifluoromethyl group lends significant chemical stability and unique electronic properties to molecules, making this reagent a valuable building block in pharmaceutical and materials science research.[1][2] This guide synthesizes field-proven insights with established chemical principles to address the common challenges encountered when using this versatile alkylating agent.
Part 1: Troubleshooting Guide - A Mechanistic Approach
This section addresses the most common issues encountered during synthesis in a direct, problem-solution format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield in reactions involving this primary alkyl halide, typically a Williamson ether synthesis or analogous nucleophilic substitutions, almost always traces back to one of four areas: incomplete generation of the nucleophile, competition from a side reaction (E2 elimination), suboptimal reaction conditions, or the presence of contaminants.
Diagnosis & Solutions:
-
Cause A: Incomplete Nucleophile Generation
-
The "Why": Your nucleophile (e.g., a phenol or alcohol) must be fully deprotonated to form the more potent alkoxide or phenoxide. A weak or insufficient amount of base will result in a significant portion of your nucleophile remaining in its less reactive, protonated state, leading to unreacted starting material.
-
The Solution:
-
Choice of Base: Employ a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they react irreversibly to generate the alkoxide and hydrogen gas.[3] Potassium tert-butoxide (KOtBu) is also effective, but its bulkiness can sometimes favor elimination (see Cause B).
-
Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation, accounting for any minor impurities or atmospheric moisture.
-
Activation Time: Allow sufficient time for the deprotonation to complete before adding the this compound. This can be monitored by the cessation of hydrogen evolution when using NaH or KH.
-
-
-
Cause B: Competition from E2 Elimination
-
The "Why": While the SN2 pathway is heavily favored for primary halides, the E2 (elimination) pathway is a common competitor, especially at elevated temperatures or with sterically hindered bases.[3][4] The strong base can abstract a proton from the carbon adjacent to the bromo-group, leading to the formation of 3-(Trifluoromethyl)phenyl vinyl ether as a byproduct.
-
The Solution:
-
Temperature Control: Avoid excessive heat. Williamson ether syntheses are often effective at moderate temperatures (50-80 °C).[5] If elimination is suspected, lower the reaction temperature and allow for a longer reaction time.
-
Base Selection: If using a bulky base like KOtBu, consider switching to a less sterically demanding base such as NaH or K₂CO₃ (potassium carbonate), particularly if your nucleophile is also large.
-
Order of Addition: Add the alkyl halide (your title compound) slowly to the solution of the generated nucleophile. This keeps the concentration of the electrophile low at any given moment, favoring the bimolecular SN2 reaction over elimination.
-
-
-
Cause C: Suboptimal Solvent and Reaction Conditions
-
The "Why": The SN2 reaction is highly dependent on the solvent. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its potency. The ideal solvent stabilizes the transition state without interfering.
-
The Solution:
-
Solvent Choice: Use a polar aprotic solvent. These solvents solvate the cation of the base but leave the nucleophile relatively "bare" and highly reactive.[6]
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Any water present will consume the strong base and can act as a competing nucleophile.[5]
-
-
| Parameter | Recommended | Rationale |
| Solvent | DMF, Acetonitrile, THF, DMSO | Polar aprotic; effectively solvates cations and promotes SN2 kinetics.[6] |
| Base | NaH, KH, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases that ensure complete deprotonation. |
| Temperature | 50 - 80 °C | Balances reaction rate against the risk of elimination side reactions.[5] |
-
Cause D: Reagent Purity
-
The "Why": The purity of this compound itself is critical. Over time, it can undergo slight degradation. Impurities in your nucleophile can also lead to unwanted side products.
-
The Solution:
-
Verify Purity: If the reagent is old or has been improperly stored, verify its purity via NMR or GC-MS before use.
-
Purify Nucleophile: Ensure your alcohol, phenol, or amine starting material is pure and dry.
-
-
Question 2: I'm observing a significant byproduct in my analysis (TLC, GC-MS). What is it likely to be and how do I prevent it?
Answer: The most probable byproduct is the E2 elimination product, 3-(Trifluoromethyl)phenyl vinyl ether . This occurs when the base abstracts a proton from the ethoxy chain instead of the intended nucleophile attacking the carbon bearing the bromine.
-
Identification:
-
By 1H NMR: Look for characteristic signals of a vinyl group (typically in the 4.0-6.5 ppm range) and the disappearance of the two triplet signals corresponding to the -CH₂CH₂Br group.
-
By GC-MS: The byproduct will have a molecular weight corresponding to the loss of HBr from the starting material (M-81).
-
-
Prevention:
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reactivity of this compound? A: Its reactivity is dominated by the primary alkyl bromide. It is an excellent electrophile for SN2 reactions with a wide range of nucleophiles, including alkoxides, phenoxides, amines, and thiolates.[3][4] The trifluoromethyl group is strongly electron-withdrawing and deactivates the benzene ring toward electrophilic aromatic substitution, but it is generally inert under nucleophilic substitution conditions.[7]
Q2: How should I properly handle and store this reagent? A: The reagent should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[8] It is classified as an irritant, so appropriate personal protective equipment (gloves, safety glasses) should be worn.[9] Avoid exposure to moisture and strong oxidizing agents.
Q3: Which analytical techniques are best for monitoring the reaction's progress? A: The choice depends on available equipment and the specific reaction.
-
Thin-Layer Chromatography (TLC): The simplest and fastest method. It's excellent for qualitatively tracking the consumption of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including starting materials, product, and potential byproducts like the elimination product.[10][11]
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantitative analysis of reaction progress without the need for derivatization.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of reaction aliquots.[12][13][14] Monitoring the disappearance of the -CH₂Br signal (a triplet around 3.6 ppm) and the appearance of new signals corresponding to the product is a definitive way to track the reaction.
Part 3: Experimental Protocols
Protocol 1: Optimized General Procedure for Williamson Ether Synthesis
This protocol describes the reaction of a generic phenol with this compound.
1. Preparation and Setup:
- Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
- Assemble a three-neck round-bottom flask with a reflux condenser, a nitrogen/argon inlet, and a rubber septum.
- Maintain a positive pressure of inert gas throughout the reaction.
2. Nucleophile Generation:
- In the reaction flask, dissolve the phenol (1.0 eq.) in anhydrous DMF (approx. 0.5 M).
- Under a steady stream of inert gas, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C (ice bath).
- Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the phenoxide.
3. Alkylation Reaction:
- Slowly add a solution of this compound (1.05 eq.) in a small amount of anhydrous DMF via syringe through the septum over 15 minutes.
- Heat the reaction mixture to 60-70 °C and monitor by TLC or HPLC until the starting phenol is consumed (typically 2-6 hours).
4. Work-up and Purification:
- Cool the reaction to room temperature.
- Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).[5]
- Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired ether.[5][15]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary. Dilute it in a vial with a suitable solvent like ethyl acetate.
-
TLC Plate: Spot the diluted reaction mixture, along with co-spots of the starting phenol and the alkylating agent, on a silica gel TLC plate.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The consumption of the starting materials and the formation of a new, typically intermediate-polarity product spot, can be clearly observed.
Part 4: Visualization Diagrams
Caption: Competing SN2 and E2 reaction pathways.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. Page loading... [wap.guidechem.com]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 14. pharmtech.com [pharmtech.com]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
purification techniques for products derived from 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Technical Support Center: Purification of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Welcome to the technical support center for the purification of this compound (CAS: 18800-39-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important intermediate. We will move beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.
Part 1: Pre-Purification Analysis & Strategy
Before beginning any purification, a clear understanding of the target molecule and potential impurities is critical. This initial analysis dictates the most effective purification strategy.
Physicochemical Properties of the Target Compound
A summary of the key properties of this compound is essential for selecting appropriate techniques and solvents.
| Property | Value | Significance for Purification |
| CAS Number | 18800-39-0[1] | Unique identifier for literature and safety data searches. |
| Molecular Formula | C₉H₈BrF₃O[1][2] | Indicates a moderately sized molecule with significant halogen content. |
| Molecular Weight | 269.07 g/mol [1][2] | Affects diffusion rates and boiling point. |
| Physical Form | Liquid at room temperature.[3] | Rules out simple recrystallization of the final product as a primary method. |
| Key Moieties | Aryl ether, bromoalkane, trifluoromethyl group. | These functional groups determine the compound's polarity and reactivity. |
| Hazard Profile | Irritant.[1][2] | Appropriate personal protective equipment (PPE) is mandatory. |
Common Impurities and Their Origins
The impurities present in your crude product are directly linked to the synthetic route employed. The most common synthesis involves the Williamson ether synthesis, reacting 3-(trifluoromethyl)phenol with 1,2-dibromoethane.
-
Unreacted Starting Materials:
-
3-(Trifluoromethyl)phenol: Acidic, can be removed with a basic aqueous wash.
-
1,2-Dibromoethane: Volatile, can be removed during solvent evaporation or by distillation.
-
-
Byproducts:
-
1,2-bis(3-(trifluoromethyl)phenoxy)ethane: A high-molecular-weight, less polar byproduct formed if the phenol displaces both bromine atoms.
-
Isomeric impurities: Arise if the starting 3-(trifluoromethyl)phenol contains other isomers.[4]
-
-
Reagents and Solvents:
-
Phase-transfer catalysts, inorganic bases (e.g., K₂CO₃), and reaction solvents (e.g., acetonitrile, DMF).
-
Part 2: General Purification Workflow
A multi-step approach is typically required to achieve high purity. The following diagram outlines a logical workflow for purifying the crude product.
Caption: General purification workflow for this compound.
Part 3: Troubleshooting Guides & FAQs by Technique
This section addresses specific issues you may encounter during each stage of purification in a question-and-answer format.
Liquid-Liquid Extraction (Aqueous Workup)
This is the first line of defense, designed to remove inorganic salts and highly polar or ionizable organic impurities.[5]
Q: My layers are not separating and I have a thick emulsion. What should I do? A: Emulsion formation is common when residual solvents like DMF are present or when vigorous shaking creates fine droplets.
-
Causality: An emulsion is a stable mixture of two immiscible liquids. Its stability is often enhanced by surfactants or fine particulates at the interface.
-
Solution:
-
Be Patient: Allow the separatory funnel to stand for 10-30 minutes.
-
Add Brine: Introduce a saturated NaCl solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the funnel multiple times.
-
Filtration: In stubborn cases, passing the emulsified layer through a pad of Celite® or glass wool can help break it up.
-
Q: I used a basic wash (e.g., 1M NaOH) to remove unreacted phenol. How do I know it worked? A: The most reliable method is Thin Layer Chromatography (TLC).
-
Procedure: Spot your crude material and the washed organic layer on a TLC plate. Use a solvent system where the phenol and your product have different Rf values (e.g., 4:1 Hexanes:Ethyl Acetate). The spot corresponding to the phenol should be significantly diminished or absent in the washed sample.
-
Causality: The basic wash deprotonates the acidic phenol, forming a water-soluble phenoxide salt which partitions into the aqueous layer.[6]
Flash Column Chromatography
Flash chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7][8] It is highly effective for separating the target product from non-polar byproducts and other organic impurities.
Q: My spots are streaking on the TLC plate. Will this affect my column? A: Yes, streaking on TLC is a strong indicator of poor separation on a column.
-
Causality: Streaking often occurs if the compound is highly polar and interacts too strongly with the silica gel, if the sample is overloaded, or if the compound is acidic/basic.
-
Solution:
-
Adjust Solvent Polarity: Add a small amount of a more polar solvent to your mobile phase (e.g., increase ethyl acetate percentage).
-
Add a Modifier: For acidic compounds (like residual phenol), add ~0.5% acetic acid to the mobile phase. For basic impurities, add ~0.5% triethylamine.[9] This ensures the compound is in a single protonation state and moves cleanly.
-
Check Concentration: Ensure your spotting solution is not too concentrated.
-
Q: I'm not getting good separation between my product and a byproduct. How can I improve resolution? A: Improving resolution requires optimizing several factors.
-
Causality: Resolution depends on the selectivity of the stationary/mobile phase, the efficiency of the column packing, and the length of the column.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The ideal Rf for your target compound on TLC should be between 0.25 and 0.35 to achieve good separation on a column.[9] Test various solvent systems (e.g., Hexanes/Ethyl Acetate, Hexanes/Dichloromethane).
-
Use a Smaller Column Diameter and More Silica: A longer, narrower column increases the number of theoretical plates and improves separation, but will take longer.
-
Dry Loading: If your compound has poor solubility in the mobile phase, it can broaden the initial band when loaded. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[9]
-
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-(2-bromoethoxy)-2-(trifluoromethyl)benzene | 910468-48-3 [sigmaaldrich.com]
- 4. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 5. shyzchem.com [shyzchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. biotage.com [biotage.com]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Navigating Scale-Up Challenges with 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, field-proven solutions for the common challenges encountered when scaling up reactions involving 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene. My approach is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your scale-up process is both efficient and safe.
Introduction: The Nature of the Challenge
This compound is a valuable building block, particularly in pharmaceutical and agrochemical synthesis. Its structure features a primary alkyl bromide, making it an excellent electrophile for SN2 reactions, and a trifluoromethyl group, which imparts desirable properties like metabolic stability and lipophilicity to target molecules.[1][2] However, transitioning a successful bench-scale reaction to a pilot or manufacturing scale introduces complexities related to reaction kinetics, heat management, mass transfer, and safety. This guide addresses these issues in a direct Q&A format.
Section 1: Reaction Optimization & Byproduct Mitigation
The most common application for this reagent is in ether synthesis via nucleophilic substitution. The primary challenges at scale often revolve around controlling the competition between the desired SN2 pathway and the undesired E2 elimination pathway.
Q1: We are scaling up a Williamson ether synthesis with this compound and are seeing a significant drop in yield, accompanied by a new, more volatile impurity. What is happening and how can we fix it?
A1: This is a classic scale-up problem indicative of a shift in the SN2/E2 reaction equilibrium. The primary alkyl bromide structure of your reagent is ideal for SN2 reactions, but the conditions required for scale-up can inadvertently favor the E2 (elimination) pathway.[3][4]
-
The Culprit: The impurity is likely 1-ethenoxy-3-(trifluoromethyl)benzene , the product of E2 elimination. In this side reaction, your alkoxide or another base in the mixture abstracts a proton from the carbon adjacent to the bromo-ethoxy group, leading to the formation of a double bond and elimination of bromide.
-
Causality at Scale:
-
Thermal Control: Exothermic reactions are harder to control at scale due to a lower surface-area-to-volume ratio.[5][6][7] Localized "hot spots" can form, and higher temperatures strongly favor the E2 elimination pathway over SN2.
-
Base/Nucleophile Choice: Sterically hindered (bulky) alkoxides or bases are more likely to cause elimination because they struggle to access the electrophilic carbon for the backside attack required in an SN2 reaction.[3][4] It's sterically easier for them to abstract a proton from the periphery of the molecule.
-
Concentration & Addition Rate: A high local concentration of a strong base, often caused by poor mixing or too-rapid addition at scale, can also promote the E2 side reaction.
-
Troubleshooting Protocol:
-
Re-evaluate Your Base: If using a bulky base like potassium tert-butoxide, switch to a less hindered one such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Sodium hydride is particularly effective as the only byproduct of deprotonating an alcohol is hydrogen gas, which simply evolves from the reaction.[8]
-
Improve Thermal Management:
-
Monitor the internal reaction temperature with a thermocouple, not just the bath temperature.[9]
-
Control the addition rate of your reagents to manage the exotherm.
-
Ensure your reactor is equipped with adequate cooling capacity for the intended scale.
-
-
Solvent Selection: Use a polar aprotic solvent like DMF, DMSO, or Acetonitrile. These solvents solvate the cation of your alkoxide but leave the anion nucleophile "bare" and highly reactive, promoting the SN2 reaction.[3]
Diagram: SN2 vs. E2 Competition This diagram illustrates the two competing pathways. The desired SN2 route involves a direct attack on the carbon, while the undesired E2 route involves the abstraction of a proton.
Caption: Competing SN2 and E2 reaction pathways.
Q2: Our reaction is extremely slow and requires high temperatures, which increases byproduct formation. The starting materials (our alkoxide salt and the bromo-reagent) are not fully soluble in our chosen solvent. What can we do?
A2: This is a classic mass transfer limitation due to poor solubility, a common issue in biphasic systems (e.g., a solid inorganic salt and a liquid organic phase). The solution is to employ Phase-Transfer Catalysis (PTC) .
-
The Principle: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[10] For your system, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt can be used.[10]
-
How it Works:
-
The quaternary ammonium cation (Q⁺) from the PTC pairs with the alkoxide anion (RO⁻) in the solid or aqueous phase.
-
The resulting [Q⁺RO⁻] ion pair has bulky, lipophilic alkyl groups, making it soluble in the organic phase.
-
This soluble ion pair transports the alkoxide into the organic phase, where it can react with the this compound.
-
After the reaction, the catalyst is regenerated and returns to the initial phase to pick up another anion.
-
Benefits of PTC for Scale-Up:
-
Increased Reaction Rates: By solving the solubility issue, you dramatically increase the reaction rate.[11]
-
Milder Conditions: Faster rates allow for lower reaction temperatures, which suppresses the E2 elimination side reaction.[12]
-
Solvent Flexibility: It can eliminate the need for expensive, anhydrous, polar aprotic solvents. Reactions can sometimes be run in less polar solvents like toluene or even under solvent-free conditions.[12][13]
Recommended Protocol: Williamson Ether Synthesis with PTC
| Step | Procedure | Rationale & Key Checkpoints |
| 1 | Reactor Setup | Charge a clean, dry, appropriately sized reactor with this compound (1.0 eq) and the chosen organic solvent (e.g., Toluene). Ensure the reactor volume is at least double the total reaction volume to allow for headspace.[5][9] |
| 2 | Reagent Addition | Add the solid alcohol/phenol nucleophile (1.1 eq), the solid base (e.g., K₂CO₃, 1.5 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05 eq). |
| 3 | Reaction | Begin vigorous stirring and heat the mixture to the target temperature (e.g., 60-80 °C). Monitor the internal temperature closely. |
| 4 | Monitoring | Track the disappearance of the starting material via TLC or GC-MS. The reaction should proceed much faster than without the catalyst. |
| 5 | Work-up | Once complete, cool the reaction to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer. |
| 6 | Purification | Wash the organic layer with a dilute acid (to remove any remaining base), then with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The PTC is water-soluble and will be removed in the aqueous washes. |
Section 2: Safety at Scale
Scaling up a reaction is not just about multiplying reagents; it's about reassessing and managing risk.[9] The hazards associated with a reaction increase disproportionately with its size.[5]
Q3: What are the primary safety hazards I need to consider when scaling this reaction from 10g to 1kg?
A3: A 100-fold scale-up requires a formal risk assessment.[9] Never scale a reaction by more than three times the previous run without a thorough review.[5][9] The key hazards are:
-
Thermal Runaway: The Williamson ether synthesis is exothermic. At a 1kg scale, the heat generated can overwhelm the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.[6][7] This can cause the reaction to boil over or, in a worst-case scenario, lead to a fire or explosion.
-
Mitigation: Perform reaction calorimetry studies at a small scale to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[7] Ensure your pilot-scale reactor has an adequate cooling system and an emergency quenching plan.
-
-
Reagent Handling & Exposure:
-
This compound: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[14][15][16] Handling kilogram quantities increases the risk of significant exposure through spills or vapor inhalation.
-
Solvents: Large volumes of flammable solvents like Toluene or Acetonitrile present a significant fire hazard.[9]
-
Bases: Strong bases like sodium hydride are highly reactive and can ignite on contact with moisture.
-
Mitigation: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield. Conduct all transfers in a well-ventilated area or a walk-in fume hood. Use closed-system transfer methods for large volumes of solvents and reactive reagents.
-
-
Work-up and Purification:
-
Quenching: Adding water or acid to quench a large-scale reaction can itself be a highly exothermic and gas-evolving step. Always perform quenching slowly and with cooling.
-
Extractions: Handling large-volume separatory funnels is cumbersome and risky. For kilogram-scale work, perform extractions directly in the reactor if possible, or use specialized liquid-liquid extraction equipment.
-
Purification: Avoid column chromatography at large scales due to the massive solvent consumption and fire risk.[9] Prioritize crystallization, distillation, or trituration for purification.
-
Diagram: Scale-Up Safety Workflow This diagram outlines the essential decision-making process for safely scaling up a chemical reaction.
Caption: A workflow for mitigating risks during reaction scale-up.
Section 3: FAQs
Q: Can I use 1-(2-chloroethoxy)-3-(trifluoromethyl)benzene instead? It's cheaper. A: You can, but expect a significantly slower reaction. The C-Br bond is weaker and bromide (Br⁻) is a better leaving group than chloride (Cl⁻). To achieve a comparable reaction rate with the chloro-analog, you will likely need higher temperatures (which could increase byproducts) or the addition of a catalyst like sodium iodide (Finkelstein reaction conditions) to generate the more reactive iodo-intermediate in situ.
Q: My final product is contaminated with unreacted 3-(trifluoromethyl)phenol from my nucleophile preparation. How do I remove it at scale? A: This is a common purification challenge. Since phenols are acidic, they can be easily removed with a basic wash during the work-up. After separating the organic layer, wash it with a 1-2 M solution of sodium hydroxide (NaOH). The phenol will be deprotonated to form the water-soluble sodium phenoxide salt, which will partition into the aqueous layer. Follow this with a water or brine wash to remove any residual NaOH before drying and concentrating your product.
Q: We are considering using this reagent in a Grignard or organolithium reaction. Is this feasible? A: This is not recommended. The ether linkage is generally stable, but the primary alkyl bromide is electrophilic. It will be readily attacked by highly nucleophilic and basic organometallic reagents, leading to a complex mixture of products. If you need to perform a reaction on the aromatic ring (e.g., lithiation followed by quenching with an electrophile), you would need to protect the alkyl bromide functionality or, more practically, choose a different starting material.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Solving process safety and scale up | Laboratory News [labnews.co.uk]
- 7. helgroup.com [helgroup.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. iajpr.com [iajpr.com]
- 12. iagi.or.id [iagi.or.id]
- 13. researchgate.net [researchgate.net]
- 14. aksci.com [aksci.com]
- 15. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 16. Page loading... [wap.guidechem.com]
- 17. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Technical Support Center: Catalyst Selection for Functionalizing 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Here is the technical support center for catalyst selection in the functionalization of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene.
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalytic functionalization of this compound. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) - Catalyst & Reaction Selection
This section addresses initial considerations for choosing the appropriate catalytic system based on your desired chemical transformation.
Q1: I need to functionalize this compound. Which catalytic reactions are most suitable for the C-Br bond?
A1: Your substrate is an aryl bromide activated by an electron-withdrawing trifluoromethyl (-CF₃) group. This electronic feature generally makes the C-Br bond more susceptible to oxidative addition, a key step in many cross-coupling reactions.[1][2] The most robust and widely used methods are palladium-catalyzed cross-coupling reactions.[3]
Your primary options include:
-
Buchwald-Hartwig Amination: For forming C-N bonds (connecting amines).[4]
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids/esters.[5]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[6]
-
Heck Coupling: For forming C-C bonds with alkenes.[7]
-
Ullmann Condensation: A copper-catalyzed option, particularly for forming C-O (ether) or C-N bonds, which can be effective for electron-deficient aryl halides like yours.[8]
The choice depends entirely on the specific bond you intend to form. The diagram below provides a high-level decision-making workflow.
Caption: Decision tree for selecting a cross-coupling reaction.
Q2: My goal is C-N bond formation (amination). Which catalyst system is the best starting point?
A2: The Buchwald-Hartwig Amination is the state-of-the-art method for this transformation.[9][10] It offers broad substrate scope and generally milder conditions compared to classical methods like the Goldberg reaction.[4][8]
A reliable starting point involves a palladium precatalyst paired with a bulky, electron-rich phosphine ligand.[11]
-
Palladium Source: Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often preferred because they are air-stable and activate readily under reaction conditions to form the active Pd(0) species.[12][13] Using a simple salt like Pd(OAc)₂ is also possible but may require in situ reduction.[11]
-
Ligand: The ligand is critical for catalyst stability and activity.[14] For a generally reactive aryl bromide like yours, a dialkylbiaryl phosphine ligand such as XPhos or SPhos is an excellent choice.[15] These ligands promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of substrates.[1]
-
Solvent: Anhydrous and deoxygenated aprotic solvents like toluene or 1,4-dioxane are standard.[16]
See the tables and protocols in the following sections for specific recommended conditions.
Q3: I am attempting a Suzuki-Miyaura coupling and observing low yield. What are the common pitfalls?
A3: Low yields in Suzuki couplings often stem from a few common issues.[17]
-
Protodeboronation: This is the hydrolysis of the boronic acid coupling partner back to the corresponding arene, consuming your starting material.[5] It is often accelerated by strong bases and high temperatures, particularly with electron-rich or heteroaryl boronic acids.
-
Poor Catalyst Activity: The oxidative addition of your aryl bromide should be relatively facile. If the reaction is sluggish, the issue might be inefficient generation of the active Pd(0) catalyst or a slow transmetalation step.
-
Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of your boronic acid and can also deactivate your catalyst by oxidizing the Pd(0) species.[5][19]
-
Solution: Rigorously degas your solvent and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[19]
-
Q4: I want to perform a Sonogashira coupling to introduce an alkyne. What are the critical parameters for this substrate?
A4: The Sonogashira coupling is highly effective for coupling terminal alkynes with aryl bromides.[6][20] The standard protocol uses a dual-catalyst system.
-
Catalysts: You will need a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst , typically CuI.[21] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[21]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is essential. It serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and also acts as a scavenger for the HBr generated.[21]
-
Atmosphere: This reaction must be performed under strictly anaerobic conditions. Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction that consumes your starting material and forms a diyne byproduct.
Q5: Is it possible to form a C-O bond at the aryl position to synthesize an ether?
A5: Yes, there are two primary catalytic methods for this transformation:
-
Ullmann Condensation: This is the classic copper-catalyzed method for forming C-O bonds.[22] Traditional Ullmann reactions require harsh conditions (high temperatures >200 °C and stoichiometric copper).[8] However, modern protocols use catalytic amounts of a copper(I) salt (like CuI) with a ligand (e.g., a diamine or phenanthroline) at more moderate temperatures (~100-140 °C).[8][23] Your substrate is well-suited for this reaction because the electron-withdrawing -CF₃ group activates the aryl bromide.[8]
-
Buchwald-Hartwig Etherification: This is the palladium-catalyzed equivalent. It often proceeds under milder conditions than the Ullmann reaction but can be sensitive to the choice of ligand and base.[24] Specialized, bulky biarylphosphine ligands are often required for efficient C-O coupling.[24]
For your specific substrate, a modern Ullmann condensation would be a very strong and cost-effective choice to investigate.
Section 2: Troubleshooting Guides (Problem-Specific Q&A)
This section focuses on diagnosing and solving specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My cross-coupling reaction shows little to no conversion. What are the first steps to troubleshoot?
A2.1: When a reaction fails, a systematic check of the fundamentals is crucial.[25]
-
Verify Reagent Quality and Integrity:
-
Solvents & Amines: Are your solvents and any liquid reagents (like amines) truly anhydrous and pure? Moisture is a common catalyst poison. Use freshly distilled solvents or those from a reliable commercial source (e.g., a septum-sealed bottle).[25] Amines should be purified if their quality is suspect.[13]
-
Catalyst Activity: Is your palladium source active? Precatalysts are generally reliable, but simple salts like Pd(OAc)₂ can degrade over time. Are your phosphine ligands free of phosphine oxide? Ligand oxidation can inhibit the reaction.[26]
-
-
Confirm Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which oxidizes the active Pd(0) catalyst to inactive Pd(II) and can also degrade phosphine ligands.[19] Ensure your reaction flask was properly purged with an inert gas (argon or nitrogen) and that the atmosphere was maintained throughout the reaction.
-
Check the Base: Is the base appropriate and sufficiently soluble? For Suzuki couplings, bases like K₃PO₄ can be slow to dissolve. For Buchwald-Hartwig aminations, the quality of NaOtBu is critical; it should be a fine, free-flowing powder.[1]
-
Review Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[15] If you suspect deactivation, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is simply sluggish, a moderate increase in temperature may be necessary.[1]
Problem 2: Catalyst Deactivation (Black Precipitate)
Q: My reaction mixture has turned black. What is this, and how can I prevent it?
A2.2: The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive elemental palladium.[15][19] Its formation is a clear sign of catalyst decomposition and the primary reason for many failed cross-coupling reactions.
Causes & Prevention:
-
Oxygen Exposure: This is the most common cause. Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, leading to aggregation and precipitation.[19]
-
Solution: Use rigorous degassing techniques (e.g., three freeze-pump-thaw cycles for highest-quality work, or sparging with argon for 15-30 minutes) and maintain a positive pressure of inert gas.
-
-
Inappropriate Ligand Choice: The ligand's job is to stabilize the monomeric Pd(0) species.[19] If the ligand is not bulky enough or dissociates too easily, the "naked" palladium atoms will aggregate.
-
High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition, especially if the ligand is not robust.[19]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C is a good starting range).[16]
-
Problem 3: Side Product Formation
Q: I'm observing significant hydrodehalogenation (the bromine is replaced by hydrogen). How do I minimize this?
A2.3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can occur via several pathways, often involving a palladium-hydride intermediate.
-
Source of Hydride: The hydride can come from trace water, the amine substrate (via β-hydride elimination if it has an α-proton), or the solvent.
-
Minimization Strategies:
-
Ligand Choice: The choice of ligand can significantly influence the relative rates of productive coupling versus dehalogenation. Sometimes, a more electron-rich or sterically hindered ligand can favor the desired reductive elimination step over side reactions.[11]
-
Base Selection: The base can play a role. In some cases, switching from an alkoxide base (like NaOtBu) to a carbonate or phosphate (like Cs₂CO₃ or K₃PO₄) can reduce the extent of this side reaction.
-
Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize water as a potential hydride source.
-
Caption: Simplified catalytic cycle and deactivation pathway.
Section 3: Reference Tables & Protocols
The following tables provide validated starting points for optimizing your reactions.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equiv. |
| Amine | Primary or Secondary Amine | 1.1 - 1.2 equiv. |
| Pd Source | XPhos Pd G3 | 1-2 mol%. Air-stable precatalyst that reliably generates the active catalyst.[10] |
| Ligand | (Included in precatalyst) | XPhos is a bulky biarylphosphine ligand effective for a broad range of amines.[15] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.2 - 1.4 equiv. A strong base essential for deprotonating the amine.[1] |
| Solvent | Toluene or 2-MeTHF | Anhydrous, degassed. Concentration of ~0.1 M relative to aryl halide.[16] |
| Temperature | 80 - 110 °C | A good starting range to balance reaction rate and catalyst stability.[1] |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation.[19] |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equiv. |
| Boronic Acid/Ester | Aryl- or Vinyl-B(OH)₂ / BPin | 1.2 - 1.5 equiv. |
| Pd Source | Pd(dppf)Cl₂ or SPhos Pd G3 | 2-3 mol%. Pd(dppf)Cl₂ is a classic, robust catalyst. SPhos G3 is a modern alternative for higher activity.[18][27] |
| Ligand | (Included in catalyst/precatalyst) | Dppf and SPhos are effective for a wide range of Suzuki couplings. |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equiv. Milder bases that help to minimize protodeboronation.[5][15] |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Degassed. Biphasic system is standard for Suzuki couplings. Concentration of ~0.1 M. |
| Temperature | 90 - 110 °C | Typical temperature range for Suzuki couplings of aryl bromides. |
| Atmosphere | Argon or Nitrogen | Prevents catalyst oxidation and boronic acid homocoupling.[5] |
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Note: This is a representative protocol for a small-scale reaction (~1 mmol). Conditions should be optimized for each specific substrate combination.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the solid base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene, to achieve ~0.1 M concentration). Then, add the amine (1.2 equiv.) via syringe.
-
Reaction: Place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS by taking small aliquots under an inert atmosphere.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a small plug of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: References
-
Wikipedia. Ullmann condensation . --INVALID-LINK--
-
Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions . --INVALID-LINK--
-
H. Speed. Optimising a Buchwald-Hartwig amination using the ChemSpeed . --INVALID-LINK--
-
Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides . --INVALID-LINK--
-
Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene . --INVALID-LINK--
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions . --INVALID-LINK--
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . --INVALID-LINK--
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . --INVALID-LINK--
-
ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides . --INVALID-LINK--
-
Organic Chemistry Portal. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand . --INVALID-LINK--
-
eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand . --INVALID-LINK--
-
Sigma-Aldrich. Cross-Coupling and Related Reactions: Desk Reference . --INVALID-LINK--
-
PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions . --INVALID-LINK--
-
White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions . --INVALID-LINK--
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination . --INVALID-LINK--
-
Benchchem. Optimizing base and solvent for Buchwald-Hartwig amination . --INVALID-LINK--
-
Sigma-Aldrich. Cross-Coupling Reaction Guide . --INVALID-LINK--
-
Semantic Scholar. Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study . --INVALID-LINK--
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines . --INVALID-LINK--
-
Organic Chemistry Portal. Ullmann Reaction . --INVALID-LINK--
-
arkat usa. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base . --INVALID-LINK--
-
Union College Schaffer Library. Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification . --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . --INVALID-LINK--
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? . --INVALID-LINK--
-
Reddit. Troubleshooting a difficult Heck reaction . --INVALID-LINK--
-
Wikipedia. Buchwald–Hartwig amination . --INVALID-LINK--
-
ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species . --INVALID-LINK--
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction . --INVALID-LINK--
-
Chemistry LibreTexts. Heck Reaction . --INVALID-LINK--
-
RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins . --INVALID-LINK--
-
Chemistry LibreTexts. Buchwald-Hartwig Amination . --INVALID-LINK--
-
Chemical Communications (RSC Publishing). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly . --INVALID-LINK--
-
Wikipedia. Sonogashira coupling . --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Preparation of sec and tert amines by Buchwald-Hartwig Amination . --INVALID-LINK--
-
Johnson Matthey. Buchwald Hartwig amination catalysts . --INVALID-LINK--
-
MDPI. Heck Reaction—State of the Art . --INVALID-LINK--
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . --INVALID-LINK--
-
Reddit. Coupling conditions for unstable aryl bromide . --INVALID-LINK--
-
Benchchem. 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene . --INVALID-LINK--
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions . --INVALID-LINK--
-
NIH. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications . --INVALID-LINK--
-
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions . --INVALID-LINK--
-
University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper . --INVALID-LINK--
-
Chemistry LibreTexts. Sonogashira Coupling . --INVALID-LINK--
-
Organic Chemistry Portal. Sonogashira Coupling . --INVALID-LINK--
-
Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene . --INVALID-LINK--
-
ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines . --INVALID-LINK--
-
PubMed Central. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes . --INVALID-LINK--
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Heck Reaction—State of the Art [mdpi.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. quora.com [quora.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Ullmann Reaction [organic-chemistry.org]
- 23. arches.union.edu [arches.union.edu]
- 24. 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene | Benchchem [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 27. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of HPLC and GC-MS for 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene Reaction Mixtures
In the precise world of pharmaceutical and specialty chemical synthesis, the purity and characterization of a reaction mixture are not mere formalities; they are the bedrock of product quality, safety, and process efficiency. The synthesis of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene, a key building block, presents a classic analytical challenge: a mixture of starting materials, the desired product, and potential byproducts that must be meticulously separated and identified.
This guide provides a comprehensive comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific reaction. Moving beyond a simple list of procedures, we will explore the causality behind methodological choices, offering field-proven insights to help researchers and drug development professionals select the optimal analytical strategy.
The Synthetic Landscape: Williamson Ether Synthesis
The target molecule is typically synthesized via the Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3][4] In this case, 3-(trifluoromethyl)phenol is deprotonated by a base to form the nucleophilic phenoxide, which then attacks the electrophilic carbon on 1,2-dibromoethane.
Figure 1. Reaction pathway for the synthesis of this compound.
The resulting crude mixture is not just the desired product. It invariably contains unreacted 3-(trifluoromethyl)phenol, a significant excess of 1,2-dibromoethane, and potential side products arising from E2 elimination or C-alkylation of the phenoxide.[5][6] This complexity necessitates a robust analytical method to ensure accurate assessment of reaction completion and purity.
HPLC: The Workhorse for Quantitative Analysis
High-Performance Liquid Chromatography is an indispensable tool for the routine analysis of organic reaction mixtures, particularly for quantifying components with differing polarities.
The Rationale for HPLC
For this specific mixture, the key advantage of HPLC lies in its ability to handle the polarity difference between the acidic 3-(trifluoromethyl)phenol and the significantly less polar ether product. A reversed-phase method, where polar compounds elute earlier, is perfectly suited for this separation. Its operational simplicity and high precision make it ideal for tracking reaction progress and for final quality control assays.
Detailed Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation & Consumables:
-
System: HPLC with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is the standard choice for this type of aromatic compound separation.[7][8]
-
Vials: 2 mL amber glass vials with PTFE septa.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to suppress the ionization of any residual phenol, ensuring a sharp, symmetrical peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Detection: UV absorbance at 254 nm, a common wavelength for detecting aromatic rings.
-
Injection Volume: 5 µL.
3. Sample Preparation Protocol:
-
Carefully withdraw a 100 µL aliquot from the reaction mixture.
-
Dilute it into a 10 mL volumetric flask with acetonitrile. This large dilution factor is necessary to bring the analyte concentrations within the linear range of the detector.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
GC-MS: The Gold Standard for Identification
When definitive structural confirmation and the identification of unknown impurities are required, Gas Chromatography-Mass Spectrometry is the unparalleled choice. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like those in this reaction mixture.[9][10]
The Rationale for GC-MS
The primary advantage of GC-MS is the information-rich output from the mass spectrometer. While HPLC's retention time provides one data point for identification, GC-MS provides a distinct fragmentation pattern—a molecular fingerprint—for each eluting compound. This allows for unambiguous identification of the main product and any volatile byproducts by comparing their spectra to established libraries (e.g., NIST, Wiley).[9]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. jk-sci.com [jk-sci.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. mdpi.com [mdpi.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
A Guide to the Comparative Reactivity of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene and Other Electrophilic Alkylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, substrate scope, and the properties of the final product. 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is a specialized reagent used to introduce the 3-(trifluoromethyl)phenoxyethyl moiety, a common pharmacophore for tuning lipophilicity and metabolic stability.[1] This guide provides an in-depth comparison of its reactivity against a panel of common alkylating agents, grounded in the principles of physical organic chemistry and supported by actionable experimental protocols.
Theoretical Underpinnings of Alkylating Agent Reactivity
Alkylation is a fundamental transformation involving the transfer of an alkyl group from an alkylating agent to a nucleophile.[2][3] The reactivity of an alkylating agent, particularly an alkyl halide, is primarily dictated by its propensity to undergo nucleophilic substitution, which typically proceeds via one of two distinct mechanisms: Sₙ2 (bimolecular nucleophilic substitution) or Sₙ1 (unimolecular nucleophilic substitution).
The Sₙ2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[4] The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.[5][6] This mechanism is favored by sterically unhindered substrates, strong nucleophiles, and polar aprotic solvents.[7][8]
The Sₙ1 reaction , in contrast, is a two-step process. The rate-determining first step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate.[9][10] This is followed by a rapid attack of the nucleophile on the carbocation. The rate depends only on the concentration of the alkylating agent and is favored by substrates that can form stable carbocations (e.g., tertiary halides), weak nucleophiles, and polar protic solvents.[5][11]
Caption: The concerted Sₙ2 mechanism.
Key factors influencing the rate and mechanism of nucleophilic substitution include:
-
Substrate Structure: Steric hindrance around the electrophilic carbon dramatically slows down Sₙ2 reactions. The reactivity order for Sₙ2 is methyl > primary > secondary >> tertiary.[12][13]
-
Leaving Group Ability: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. The typical halide leaving group order is I⁻ > Br⁻ > Cl⁻ > F⁻.[4][14]
-
Nucleophile Strength: Strong nucleophiles, often those with a negative charge or high polarizability, accelerate Sₙ2 reactions.[8][14][15]
-
Solvent: Polar aprotic solvents (e.g., DMSO, acetone) are ideal for Sₙ2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and reactive. Polar protic solvents (e.g., water, ethanol) can cage the nucleophile through hydrogen bonding, slowing the reaction.[5][7][8]
A Comparative Reactivity Analysis
To understand the reactivity of This compound , we will compare it to a selection of other common alkylating agents.
Structural Analysis of this compound:
-
Substrate Class: It is a primary (1°) alkyl bromide. The electrophilic carbon is attached to only one other carbon atom, resulting in minimal steric hindrance. This structure strongly favors the Sₙ2 mechanism.[7][12]
-
Leaving Group: It possesses a bromide ion as the leaving group, which is considered a very good leaving group in nucleophilic substitution reactions.[8][14]
-
Substituent Effects: The 3-(trifluoromethyl)phenyl group is separated from the reactive center by an ethoxy linker (-CH₂-O-Ar). Its strong electron-withdrawing inductive effect is attenuated by the distance and is unlikely to significantly impact the electrophilicity of the C-Br carbon. The primary role of this moiety is to be carried onto the nucleophile, imparting the specific physicochemical properties associated with the trifluoromethyl group, such as increased lipophilicity and metabolic stability.[1]
Comparison Panel
| Alkylating Agent | Structure | Class | Typical Mechanism | Expected Relative Sₙ2 Reactivity | Key Characteristics |
| Benzyl Bromide | Ph-CH₂-Br | Primary | Sₙ2 | ++++ (Very High) | Highly reactive due to stabilization of the Sₙ2 transition state by the adjacent π-system of the benzene ring. |
| Ethyl Tosylate | CH₃CH₂-OTs | Primary | Sₙ2 | +++ (High) | Features an excellent leaving group (tosylate), making it more reactive than corresponding bromides. |
| This compound | CF₃-Ar-O-CH₂CH₂-Br | Primary | Sₙ2 | ++ (Moderate) | A standard primary bromide. Reactivity is similar to other simple primary alkyl bromides. |
| Ethyl Bromide | CH₃CH₂-Br | Primary | Sₙ2 | ++ (Moderate) | A baseline, unhindered primary alkyl bromide. |
| 2-Bromopropane | (CH₃)₂CH-Br | Secondary | Sₙ2 / Sₙ1 / E2 | + (Low) | Increased steric hindrance significantly slows the Sₙ2 rate. Elimination (E2) becomes a competitive pathway.[16] |
| tert-Butyl Bromide | (CH₃)₃C-Br | Tertiary | Sₙ1 / E1 | - (Negligible) | Sterically hindered to Sₙ2 attack. Reacts via the Sₙ1 mechanism by forming a stable tertiary carbocation.[12] |
Analysis: The reactivity of this compound in an Sₙ2 reaction is predicted to be comparable to that of simple primary alkyl bromides like ethyl bromide. It is expected to be significantly less reactive than activated systems like benzyl bromide or reagents with superior leaving groups like ethyl tosylate. It will be substantially more reactive in an Sₙ2 context than sterically hindered secondary or tertiary halides.
Experimental Design for Reactivity Assessment
To empirically validate the predicted reactivity, a standardized kinetic experiment is essential. The following protocols outline a robust method for comparing the alkylation rates.
Protocol 1: Kinetic Comparison of Alkylation Rates by HPLC
This experiment measures the rate of disappearance of a common nucleophile when reacted with different alkylating agents under identical conditions.
Objective: To determine the second-order rate constants for the reaction of various alkylating agents with 4-methoxyphenoxide.
Materials:
-
This compound
-
Ethyl Bromide
-
Benzyl Bromide
-
2-Bromopropane
-
Sodium 4-methoxyphenoxide (nucleophile)
-
Acetonitrile (HPLC grade, polar aprotic solvent)
-
Internal Standard (e.g., Naphthalene)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of sodium 4-methoxyphenoxide in acetonitrile.
-
Prepare 0.1 M stock solutions of each alkylating agent in acetonitrile.
-
Prepare a 0.05 M solution of the internal standard (naphthalene) in acetonitrile.
-
-
Reaction Setup:
-
For each alkylating agent, set up a separate reaction. In a thermostatted vial at 25°C, combine 1.0 mL of the 0.1 M sodium 4-methoxyphenoxide solution and 0.5 mL of the 0.05 M internal standard solution.
-
Initiate the reaction by adding 1.0 mL of the 0.1 M alkylating agent solution. Start a stopwatch immediately. The final concentrations will be 0.04 M nucleophile, 0.04 M alkylating agent, and 0.01 M internal standard.
-
-
Time-Point Sampling:
-
At regular intervals (e.g., t = 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 950 µL of a 90:10 acetonitrile:water mobile phase to stop the reaction by dilution.
-
-
HPLC Analysis:
-
Inject each quenched sample into the HPLC.
-
Monitor the disappearance of the 4-methoxyphenoxide peak and the appearance of the ether product peak at a suitable wavelength (e.g., 290 nm).
-
-
Data Analysis:
-
For each time point, calculate the concentration of the nucleophile relative to the constant concentration of the internal standard.
-
Plot 1/[Nucleophile] versus time (in seconds). For a second-order reaction, this plot should yield a straight line.
-
The slope of this line is the second-order rate constant, k.
-
Compare the calculated k values for each alkylating agent.
-
Caption: Experimental workflow for kinetic analysis.
Safety and Handling of Fluorinated Alkylating Agents
Alkylating agents are, by their nature, reactive and potentially hazardous compounds that can react with biological nucleophiles.[9][17] Fluorinated organic compounds may also present unique handling challenges.[18]
-
General Precautions: Always handle this compound and other alkylating agents in a well-ventilated chemical fume hood.[19][20] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a flame-resistant lab coat, and compatible gloves (e.g., nitrile or neoprene).[18][21]
-
Specific Hazards: this compound is listed as an irritant.[22][23] Avoid contact with skin, eyes, and mucous membranes. In case of contact, flush the affected area with copious amounts of water.[19]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[24]
-
Disposal: Dispose of all waste containing fluorinated or alkylating agents in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[25]
Conclusion
This compound is best understood as a primary alkyl bromide whose reactivity in Sₙ2 reactions is comparable to other simple, unhindered primary bromides. Its value lies not in unique reactivity but in its function as a scaffold to introduce the 3-(trifluoromethyl)phenoxyethyl group. This comparative guide establishes its place within the broader landscape of alkylating agents, providing both the theoretical framework and the practical experimental design needed for its effective and safe utilization in research and development.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. mt.com [mt.com]
- 3. books.rsc.org [books.rsc.org]
- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 10. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 11. chemistry.coach [chemistry.coach]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 14. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. synquestlabs.com [synquestlabs.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. fishersci.com [fishersci.com]
- 22. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 23. Page loading... [guidechem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. echemi.com [echemi.com]
efficacy of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene vs 1-(bromomethyl)-2-(trifluoromethyl)benzene in synthesis
An In-Depth Guide to the Synthetic Efficacy of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene vs. 1-(bromomethyl)-2-(trifluoromethyl)benzene
In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the selection of appropriate building blocks to introduce trifluoromethylated scaffolds is a critical decision in any synthetic campaign. This guide provides a comprehensive comparison of two commercially available, yet distinct, trifluoromethyl-containing alkylating agents: This compound and 1-(bromomethyl)-2-(trifluoromethyl)benzene .
We will dissect their fundamental differences in reactivity, explore their respective advantages in specific synthetic applications, and provide field-proven experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions, optimizing reaction outcomes and accelerating discovery.
Structural and Physicochemical Dissection
At first glance, both reagents offer a trifluoromethylated benzene ring and a reactive bromine atom. However, their efficacy in synthesis is dictated by the profoundly different nature of their C-Br bonds, a direct consequence of their unique structural architectures.
-
1-(bromomethyl)-2-(trifluoromethyl)benzene is a benzylic bromide. The bromine atom is attached to a carbon that is directly bonded to the aromatic ring.[3] This position confers unique reactivity, as the C-Br bond is activated towards both unimolecular (Sₙ1) and bimolecular (Sₙ2) nucleophilic substitution pathways.[4]
-
This compound is a primary alkyl bromide tethered to the aromatic ring via an ether linkage.[5] Its reactivity is characteristic of a primary halide, heavily favoring Sₙ2 pathways and being generally inert to Sₙ1 conditions due to the high instability of a primary carbocation.[6]
A summary of their key physical properties is presented below.
| Property | 1-(bromomethyl)-2-(trifluoromethyl)benzene | This compound |
| CAS Number | 395-44-8[3] | 18800-39-0[5] |
| Molecular Formula | C₈H₆BrF₃[3] | C₉H₈BrF₃O[5] |
| Molecular Weight | 239.03 g/mol [7] | 269.07 g/mol [5] |
| Structure | A benzene ring with ortho-bromomethyl and trifluoromethyl groups. | A benzene ring with meta-bromoethoxy and trifluoromethyl groups. |
| Reactivity Class | Benzylic Bromide | Primary Alkyl Bromide (Phenoxyethyl bromide) |
| Melting Point | 34-35°C[3] | Not readily available |
| Boiling Point | ~72°C[3] | Not readily available |
Mechanistic Pathways and Comparative Reactivity
The choice between these two reagents hinges on understanding their preferred mechanistic pathways. The benzylic system offers mechanistic flexibility, while the phenoxyethyl system provides Sₙ2 selectivity.
1-(bromomethyl)-2-(trifluoromethyl)benzene: The Versatile Benzylic Electrophile
Benzylic halides are proficient substrates for both Sₙ1 and Sₙ2 reactions because they can form a resonance-stabilized benzylic carbocation and have a relatively unhindered reaction center.[4][8]
-
Sₙ2 Pathway : Favored by strong, anionic nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) in polar aprotic solvents (e.g., acetone, DMSO).[9] The reaction proceeds via a concerted backside attack, leading to inversion of stereochemistry if the benzylic carbon is chiral.
-
Sₙ1 Pathway : Favored by weak, neutral nucleophiles (e.g., H₂O, ROH) in polar protic solvents that can stabilize the carbocation intermediate.[9][10] The ortho-trifluoromethyl group, being strongly electron-withdrawing, will inductively destabilize the adjacent benzylic carbocation, potentially slowing the Sₙ1 pathway relative to an unsubstituted benzyl bromide. However, this pathway remains accessible, especially under solvolysis conditions.
Caption: Mechanistic duality of 1-(bromomethyl)-2-(trifluoromethyl)benzene.
This compound: The Sₙ2-Selective Alkylating Agent
As a primary alkyl bromide, this reagent is sterically unhindered, making it an excellent substrate for Sₙ2 reactions. The formation of a primary carbocation is energetically prohibitive, effectively shutting down the Sₙ1 pathway.[6] This selectivity is a significant advantage when a clean, predictable Sₙ2 reaction is desired, without the risk of rearrangement or elimination side reactions that can plague Sₙ1 processes.
The primary application is for O-alkylation of phenols, N-alkylation of amines, and S-alkylation of thiols where a two-carbon ether-linked spacer is desired.
Caption: Sₙ2 selectivity of this compound.
Efficacy in Synthesis: A Head-to-Head Comparison
The optimal choice of reagent is dictated by the synthetic goal. The following table summarizes key considerations for researchers.
| Synthetic Goal | Preferred Reagent | Rationale & Causality | Potential Issues |
| Direct Benzylation (C-C, C-N, C-O bond) | 1-(bromomethyl)-2-(trifluoromethyl)benzene | The reactive benzylic C-Br bond allows for efficient reaction with a wide range of carbon, nitrogen, and oxygen nucleophiles.[11] | Polyalkylation if the product is more reactive; potential for elimination with bulky, basic nucleophiles.[12] |
| Introducing a Phenoxyethyl Spacer | This compound | Specifically designed to introduce the -O-CH₂-CH₂- linker. Ideal for modifying phenols or amines to extend a molecule's reach or alter solubility. | Slower reaction rates compared to benzylic bromides due to the less activated C-Br bond. Requires heating. |
| Reactions Requiring Sₙ1 Conditions | 1-(bromomethyl)-2-(trifluoromethyl)benzene | Only the benzylic system can form a sufficiently stable carbocation to proceed via an Sₙ1 mechanism, for example, in solvolysis reactions.[8] | Carbocation pathway can lead to racemization and is sensitive to the electronic effects of the ortho-CF₃ group. |
| Maximizing Reaction Selectivity (Sₙ2) | This compound | As a primary halide, it exclusively reacts via the Sₙ2 pathway, eliminating side products from Sₙ1 or elimination pathways.[6] | Not suitable for tertiary nucleophiles due to steric hindrance. |
Experimental Protocols: Field-Proven Methodologies
The following protocols are self-validating systems that illustrate the practical application of each reagent.
Protocol 1: N-Benzylation of Indole using 1-(bromomethyl)-2-(trifluoromethyl)benzene
This protocol demonstrates a classic Sₙ2 reaction with a moderately strong N-nucleophile. The benzylic bromide is highly effective for this transformation.
Step-by-Step Methodology:
-
To a stirred solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0°C for 30 minutes until hydrogen evolution ceases, indicating the formation of the indolide anion.
-
Add a solution of 1-(bromomethyl)-2-(trifluoromethyl)benzene (1.1 eq) in DMF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-benzylated indole.
Protocol 2: O-Alkylation of 4-Methoxyphenol using this compound
This protocol showcases a Williamson ether synthesis, a quintessential Sₙ2 reaction where the primary bromide's selectivity is paramount.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile (0.3 M).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The solid base is sufficient to deprotonate the phenol.
-
Add this compound (1.05 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH (2x) to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ether via flash chromatography on silica gel.
Conclusion and Strategic Recommendations
The synthetic efficacy of This compound and 1-(bromomethyl)-2-(trifluoromethyl)benzene is not a matter of one being superior, but rather of fitness for a specific purpose.
-
Choose 1-(bromomethyl)-2-(trifluoromethyl)benzene for versatility. Its dual Sₙ1/Sₙ2 reactivity makes it a powerful tool for direct benzylation of a wide array of nucleophiles. It provides a direct, rigid connection to the trifluoromethylated aromatic ring.
-
Choose this compound for selectivity and structural extension. Its exclusive Sₙ2 character guarantees a clean, predictable outcome for introducing a flexible two-carbon ether linkage, avoiding the potential side reactions associated with more reactive electrophiles.
By understanding the fundamental mechanistic principles that govern their reactivity, researchers can harness the distinct advantages of each reagent to build complex, high-value molecules with precision and efficiency.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. m.youtube.com [m.youtube.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. 1-(Bromomethyl)-2-(trifluoromethyl)benzene | 395-44-8 | Benchchem [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
The Trifluoromethyl Group: A Superior Bioisostere for Modern Medicinal Chemistry
A Senior Application Scientist's Guide to Leveraging Trifluoromethylated Building Blocks for Enhanced Drug Efficacy and Improved Pharmacokinetic Profiles
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for medicinal chemists. Among these, the trifluoromethyl (CF₃) group stands out as a uniquely powerful substituent capable of profoundly and predictably altering the physicochemical and biological properties of a lead compound. This guide provides an in-depth comparison of trifluoromethylated compounds against their non-fluorinated analogs, supported by experimental data, to illuminate the advantages of utilizing trifluoromethylated building blocks in your research and development endeavors.
The Physicochemical Impact of the Trifluoromethyl Group: More Than Just a Bulky Methyl
The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom. However, its influence on a molecule extends far beyond simple steric replacement. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, fundamentally altering the properties of the parent molecule.[1][2]
Key Physicochemical Advantages:
-
Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[3] This improved membrane permeability can lead to better absorption, distribution, and ultimately, higher efficacy at the target site.[4][5]
-
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[3] This inherent stability makes the CF₃ group highly resistant to metabolic degradation by enzymes such as cytochrome P450.[3] By replacing a metabolically susceptible methyl or hydrogen at a site of oxidation, the drug's half-life can be significantly extended, leading to less frequent dosing and a more favorable pharmacokinetic profile.[6]
-
Modulation of pKa: The potent electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and binding interactions with its biological target.
-
Enhanced Binding Affinity: The unique electronic properties of the CF₃ group can lead to stronger and more specific interactions with biological targets.[5] It can participate in favorable electrostatic and hydrophobic interactions within a binding pocket, leading to increased potency and selectivity.[1]
Comparative Analysis: Trifluoromethylated vs. Non-Trifluoromethylated Analogs
The true measure of the trifluoromethyl group's utility is demonstrated through direct comparison with its non-fluorinated counterparts. The following tables summarize experimental data from various studies, highlighting the dramatic improvements in key drug-like properties upon trifluoromethylation.
Table 1: Impact of Trifluoromethylation on Lipophilicity and Metabolic Stability
| Compound Pair | Modification | LogP (CF₃ Analog) | LogP (Non-CF₃ Analog) | Metabolic Half-life (t½) (CF₃ Analog) | Metabolic Half-life (t½) (Non-CF₃ Analog) | Reference |
| Picornavirus Inhibitor Analog | CH₃ to CF₃ on oxadiazole ring | - | - | Significantly longer (only 2 minor metabolites) | Shorter (18 metabolic products) | [7] |
| N-Substituted Azole | N-CH₃ to N-CF₃ | 2.8 | 2.1 | >240 min | 30 min | [8] |
| Celecoxib | - | 3.5 | - | - | - | [9] |
| Fluoxetine | - | 4.05 | - | - | - | [9] |
Note: LogP values are dependent on the specific molecule and experimental conditions. The values for Celecoxib and Fluoxetine are provided as examples of successful lipophilic drugs containing a CF₃ group.
Table 2: Enhancement of Biological Potency upon Trifluoromethylation
| Drug/Inhibitor | Target | IC₅₀ / Kᵢ (CF₃ Analog) | IC₅₀ / Kᵢ (Non-CF₃ Analog) | Fold Improvement | Reference |
| Captopril Analog | Angiotensin-Converting Enzyme (ACE) | 3 x 10⁻¹⁰ M | - | - | [10] |
| 5-HT Uptake Inhibitor | Serotonin Transporter | - | - | 6-fold | [2] |
| Dutasteride | 5α-reductase | Kᵢ = 6-7 nM | Finasteride (analog) Kᵢ ~240-280 nM | ~40-fold | |
| Selinexor | Myeloid Leukemia Cell Lines | < 0.5 µM | - | - |
Visualizing the Impact: The Trifluoromethyl Advantage
The following diagram illustrates the multifaceted benefits of incorporating a trifluoromethyl group into a drug candidate.
Caption: The strategic introduction of a trifluoromethyl group enhances key physicochemical properties, leading to improved therapeutic outcomes.
Experimental Protocols: Synthesizing Trifluoromethylated Building Blocks
The synthesis of trifluoromethylated compounds has been significantly advanced through the development of robust and versatile reagents and methodologies. Below are representative protocols for the trifluoromethylation of common scaffolds.
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent (TMSCF₃)
This protocol describes the trifluoromethylation of acetophenone as a model substrate.
Materials:
-
Acetophenone
-
(Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent, TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated carbinol.
Safety Precautions: The Ruppert-Prakash reagent is flammable and moisture-sensitive. All manipulations should be performed under an inert atmosphere in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE).
Workflow for Ruppert-Prakash Trifluoromethylation
Caption: Step-by-step workflow for the nucleophilic trifluoromethylation of a ketone.
Conclusion: A Powerful Strategy for Drug Optimization
The strategic incorporation of trifluoromethylated building blocks is a proven and powerful strategy in medicinal chemistry for enhancing the efficacy and pharmacokinetic properties of drug candidates. The unique physicochemical characteristics of the CF₃ group—namely its ability to increase lipophilicity, block metabolic pathways, modulate pKa, and improve binding affinity—provide a compelling rationale for its widespread use. By leveraging the synthetic methodologies now available, researchers can efficiently access a diverse range of trifluoromethylated compounds, accelerating the discovery and development of novel therapeutics with superior performance.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. researchgate.net [researchgate.net]
- 8. Probable global transcription activator SNF2L2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. mdpi.com [mdpi.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
A Comparative Study of Ortho vs. Meta Trifluoromethyl Group Effects on Reactivity: A Guide for Researchers
The introduction of a trifluoromethyl (-CF3) group into an aromatic ring is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its potent electron-withdrawing nature and significant lipophilicity can dramatically alter a molecule's reactivity, metabolic stability, and biological activity.[3][4] However, the regiochemical placement of the -CF3 group—specifically, the distinction between the ortho and meta positions—imparts subtle yet profound differences in reactivity that are critical for rational molecular design. This guide provides an in-depth comparative analysis of the electronic and steric effects of ortho versus meta trifluoromethyl substitution, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors.
The Dueling Influences: Inductive and Steric Effects
The trifluoromethyl group's influence on an aromatic ring's reactivity is primarily a tale of two effects: a powerful electron-withdrawing inductive effect (-I) and, particularly in the ortho position, a significant steric hindrance. Unlike groups with lone pairs, the -CF3 group does not participate in resonance donation (+R), making its electronic character less complex than substituents like the trifluoromethoxy group (-OCF3).[5][6]
The potent inductive effect of the -CF3 group arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the bond to the aromatic ring.[7] This effect is distance-dependent, being strongest at the point of attachment and diminishing with distance.
The Meta Position: A Purely Electronic Influence
When placed at the meta position, the trifluoromethyl group's influence is almost exclusively electronic. It strongly deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr) by withdrawing electron density, making the ring less nucleophilic.[8][9] Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), especially when a suitable leaving group is present at the ortho or para positions.[10][11]
The Ortho Position: A Steric Complication
In the ortho position, the powerful inductive effect is compounded by significant steric bulk. This steric hindrance can impede the approach of reagents, influencing reaction rates and, in some cases, altering reaction pathways.[12][13] The interplay between the strong -I effect and steric hindrance in the ortho position leads to unique reactivity patterns that differ markedly from the meta isomer.
Comparative Reactivity in Key Transformations
To illustrate the practical implications of these differing effects, we will examine the comparative reactivity of ortho- and meta-trifluoromethyl substituted aromatic compounds in several fundamental organic reactions.
Electrophilic Aromatic Substitution (SEAr)
The trifluoromethyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution.[8][14] This is a direct consequence of its powerful electron-withdrawing nature.
-
Reactivity: Both ortho- and meta-trifluoromethyl substituted rings are significantly less reactive than benzene in SEAr reactions.[15] The deactivation is more pronounced in the ortho isomer due to the proximity of the -CF3 group to the reaction center, which further destabilizes the positively charged Wheland intermediate.
-
Directing Effects:
-
Meta-Trifluoromethyl: As expected, electrophilic attack on a meta-trifluoromethyl substituted ring will primarily occur at the positions meta to the -CF3 group (i.e., the 5-position).
-
Ortho-Trifluoromethyl: While still deactivating, the ortho-CF3 group also directs incoming electrophiles to the meta position (the 3- and 5-positions). However, the steric bulk of the ortho-CF3 group can influence the regioselectivity, often favoring the less hindered 5-position.
-
Table 1: Hammett Constants for the Trifluoromethyl Group
| Substituent | σmeta | σpara |
| -CF3 | 0.43 | 0.54 |
Data sourced from available chemical literature.[16][17] The positive Hammett constants confirm the electron-withdrawing nature of the trifluoromethyl group.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the trifluoromethyl group activates aromatic rings towards nucleophilic attack, particularly when a good leaving group is present.[10][18]
-
Reactivity: The activating effect of the -CF3 group is most pronounced when it is ortho or para to the leaving group, as it can effectively stabilize the negative charge of the Meisenheimer intermediate through its inductive effect.
-
Ortho-Trifluoromethyl: An ortho-CF3 group provides strong activation for SNAr. However, the steric hindrance of the ortho group can sometimes slow the rate of reaction compared to a para-CF3 group, depending on the size of the nucleophile.
-
Meta-Trifluoromethyl: A meta-CF3 group provides moderate activation for SNAr, as its inductive effect can still stabilize the Meisenheimer intermediate, albeit to a lesser extent than an ortho or para substituent.[11]
-
Acidity of Benzoic Acids
The position of the trifluoromethyl group significantly impacts the acidity of benzoic acids due to its influence on the stability of the conjugate base (benzoate).
-
pKa Comparison: ortho-Trifluoromethylbenzoic acid is a stronger acid (lower pKa) than meta-trifluoromethylbenzoic acid. This is because the -CF3 group in the ortho position can more effectively stabilize the negative charge of the carboxylate anion through its strong inductive effect, and potentially through space interactions.
Table 2: pKa Values of Trifluoromethyl-Substituted Benzoic Acids in Water
| Compound | pKa |
| Benzoic Acid | 4.20 |
| meta-Trifluoromethylbenzoic Acid | 3.86 |
| ortho-Trifluoromethylbenzoic Acid | 3.14 |
Representative data compiled from various sources.
Experimental Protocols
To provide a practical context for these principles, the following are detailed protocols for key experiments that can be used to probe the differential reactivity of ortho- and meta-trifluoromethyl anilines.
Protocol 1: Comparative Nitration of Ortho- and Meta-Trifluoromethylaniline
This experiment demonstrates the directing effects and relative reactivity of the ortho- and meta-trifluoromethyl groups in an electrophilic aromatic substitution reaction.
Workflow Diagram:
Caption: Experimental workflow for the comparative nitration of trifluoromethylanilines.
Materials:
-
ortho-Trifluoromethylaniline
-
meta-Trifluoromethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 g of ortho-trifluoromethylaniline and 1.0 g of meta-trifluoromethylaniline in 10 mL of concentrated sulfuric acid, respectively. Cool both solutions to 0°C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add 0.5 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Slowly add the nitrating mixture dropwise to each of the aniline solutions while maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, stir the reactions at 0°C for 1 hour.
-
Workup: Pour each reaction mixture into a separate beaker containing 50 g of crushed ice.
-
Neutralization: Slowly neutralize the acidic solutions with a cold aqueous solution of sodium hydroxide until the pH is approximately 8.
-
Extraction: Extract the aqueous mixtures with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by GC-MS and ¹H NMR to determine the ratio of the resulting nitro-isomers.
Protocol 2: Comparative pKa Determination of Ortho- and Meta-Trifluoromethylbenzoic Acids
This experiment quantitatively compares the acid-strengthening effect of the trifluoromethyl group at the ortho and meta positions.
Workflow Diagram:
Caption: Workflow for the potentiometric titration to determine pKa values.
Materials:
-
ortho-Trifluoromethylbenzoic acid
-
meta-Trifluoromethylbenzoic acid
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
pH meter
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Prepare 50 mL of a 0.01 M aqueous solution of ortho-trifluoromethylbenzoic acid and another 50 mL of a 0.01 M aqueous solution of meta-trifluoromethylbenzoic acid.
-
Titration Setup: Place one of the benzoic acid solutions in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with the standardized 0.01 M NaOH solution, recording the pH after each incremental addition of the base (e.g., every 0.5 mL).
-
Data Collection: Continue the titration until the pH has stabilized in the basic region (e.g., pH 11-12).
-
Repeat: Repeat the titration for the other benzoic acid isomer.
-
Data Analysis: For each titration, plot the pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume of NaOH required to reach the equivalence point (the point of steepest inflection). The pH at half of this volume is equal to the pKa of the acid.
Conclusion
The choice between an ortho- or meta-trifluoromethyl substituent is a critical decision in molecular design that has far-reaching consequences for chemical reactivity. The meta isomer's influence is predominantly electronic, leading to predictable deactivation in electrophilic reactions and moderate activation in nucleophilic substitutions. In contrast, the ortho isomer presents a more complex scenario where a powerful inductive effect is modulated by significant steric hindrance. This can lead to enhanced acidity, strong activation in SNAr reactions (albeit with potential rate modulation by sterics), and more complex regiochemical outcomes in SEAr reactions. A thorough understanding of these nuanced differences, supported by empirical data, is essential for researchers and drug development professionals seeking to harness the full potential of the trifluoromethyl group in their synthetic strategies.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. homepages.bluffton.edu [homepages.bluffton.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide: Assessing the Impact of the Trifluoromethyl Group on Compound Lipophilicity and Metabolic Stability
Introduction: The "Super-Methyl" Group in Modern Drug Design
In the landscape of medicinal chemistry, the strategic modification of a lead compound is a critical exercise in balancing potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of functional groups available to a medicinal chemist, the trifluoromethyl (CF₃) group has earned a preeminent status. Often referred to as a "super-methyl" group, its incorporation into a molecular scaffold can profoundly and often beneficially alter a compound's characteristics.[1] This guide provides a comprehensive comparison of how the introduction of a trifluoromethyl group impacts two crucial drug-like properties: lipophilicity and metabolic stability.
The unique physicochemical properties of the CF₃ group—stemming from the high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond—are central to its utility.[1][2] It is frequently employed as a bioisostere, a strategic replacement for other groups like a methyl (-CH₃) or a chlorine (-Cl) atom, to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] We will explore the causality behind these changes, present comparative experimental data, and provide detailed protocols for assessing these parameters in a laboratory setting.
Part 1: The Influence of the Trifluoromethyl Group on Lipophilicity
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[1][4] An optimal level of lipophilicity is essential for a drug's absorption and distribution. However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Causality Behind the Effect:
The trifluoromethyl group generally increases a compound's lipophilicity. This is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong molecular dipole but also results in a non-polar, hydrophobic surface area.[5] This allows the CF₃ group to engage in favorable hydrophobic interactions, effectively increasing the molecule's preference for a lipid-like environment over an aqueous one.[2]
Quantifying Lipophilicity: LogP and LogD
Lipophilicity is most commonly expressed using the partition coefficient (LogP) or the distribution coefficient (LogD).[6]
-
LogP: The logarithm of the concentration ratio of a neutral compound in a biphasic system of n-octanol and water at equilibrium. A higher LogP value signifies greater lipophilicity.[7]
-
LogD: A more physiologically relevant measure for ionizable compounds, as it accounts for both the ionized and neutral forms of the molecule at a specific pH.[7][8]
Comparative Lipophilicity Data:
The strategic replacement of a methyl group with a trifluoromethyl group almost invariably leads to a significant increase in lipophilicity. The Hansch-Leo fragmental constant (π), which quantifies the contribution of a substituent to the LogP value, illustrates this clearly:
-
π (CH₃) : +0.5
-
π (CF₃) : +0.88
This indicates that replacing a methyl group with a trifluoromethyl group is expected to increase the LogP by approximately 0.38 units. The following table presents experimental data from various studies, comparing parent compounds to their trifluoromethylated analogs.
| Parent Compound | LogP / LogD | CF₃ Analog | LogP / LogD | Change (ΔLogP) | Context / Bioisosteric Replacement |
| Toluene | 2.73 | α,α,α-Trifluorotoluene | 3.16 | +0.43 | -CH₃ → -CF₃ |
| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 1.73 | +0.83 | -H → -CF₃ |
| Gilenya® (Ethyl analog) | LogD = 5.3 | Gilenya® (Trifluoromethyl analog) | LogD = 4.8 | -0.5 | -CH₂CH₃ → -CH₂CF₃[9][10] |
| ZCZ011 (Nitro analog) | cLogP = 3.96 | ZCZ011 (CF₃ analog) | cLogP = 4.80 | +0.84 | -NO₂ → -CF₃[11][12] |
Note: The Gilenya® case is an interesting exception where the CH₂CF₃ group is less lipophilic than the corresponding ethyl group, demonstrating that the overall molecular context is critical.[9][10]
Experimental Protocol: LogP/LogD Determination by the Shake-Flask Method
This protocol describes the gold-standard shake-flask method for determining the partition coefficient, a trustworthy and self-validating system for quantifying lipophilicity.[8]
Objective: To measure the equilibrium distribution of a compound between n-octanol and a buffered aqueous phase to determine its LogP or LogD value.
Materials & Reagents:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Volumetric flasks and pipettes
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the phases to separate completely before use. This step is critical to ensure thermodynamic equilibrium and prevent volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically n-octanol for lipophilic compounds).
-
Partitioning: In a screw-cap vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the compound stock solution, ensuring the final concentration is within the linear range of the analytical detector.
-
Equilibration: Cap the vial tightly and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours). The choice of time should be validated to ensure partitioning is complete.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method.
-
Calculation:
-
The partition coefficient, P, is calculated as: P = C_oct / C_aq
-
The LogP (for non-ionizable compounds) or LogD (at the specific buffer pH) is then calculated as: Log(P)
-
Caption: Experimental workflow for LogD determination using the shake-flask method.
Part 2: Enhancing Metabolic Stability with the Trifluoromethyl Group
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[13] A compound that is rapidly metabolized will have a short half-life and poor bioavailability, often requiring higher or more frequent doses.
Causality Behind the Effect: The Power of the C-F Bond
The introduction of a trifluoromethyl group is a well-established strategy for increasing metabolic stability.[2][14] The underlying principle is the exceptional strength of the carbon-fluorine (C-F) bond (~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[2] Many metabolic reactions, particularly those mediated by CYP enzymes, involve the oxidation of a C-H bond to form a hydroxylated metabolite. By replacing a metabolically labile C-H bond (e.g., on a methyl group) with a C-F bond, this metabolic pathway is effectively blocked.[13] This resistance to enzymatic cleavage protects the molecule from rapid breakdown, prolonging its duration of action in the body.[1][15]
Caption: The CF₃ group blocks oxidative metabolism due to high C-F bond strength.
Comparative Metabolic Stability Data:
The most direct way to assess metabolic stability is through in vitro assays using liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of CYP enzymes. The key parameters measured are the in vitro half-life (t½) and intrinsic clearance (CLint).
The following table summarizes data from studies comparing N-methyl azoles to their N-trifluoromethyl analogs, demonstrating the profound stabilizing effect of the N-CF₃ group.
| Compound | Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Rationale for Change |
| N-CH₃ Imidazole (1a) | 21 (± 2) | 111 (± 10) | N-demethylation is a rapid metabolic pathway. |
| N-CF₃ Imidazole (1b) | 111 (± 10) | 19 (± 2) | N-detrifluoromethylation is significantly slower, blocking the primary metabolic route.[16] |
| N-CH₃ Pyrazole (2a) | 10 (± 0) | 208 (± 1) | Highly susceptible to N-dealkylation. |
| N-CF₃ Pyrazole (2b) | > 240 | < 9 | The N-CF₃ group confers exceptional resistance to CYP-mediated metabolism.[16] |
| N-CH₃ Triazole (3a) | 68 (± 11) | 31 (± 6) | Moderate metabolic stability. |
| N-CF₃ Triazole (3b) | > 240 | < 9 | Trifluoromethylation dramatically increases metabolic stability.[16] |
This data clearly shows that replacing a metabolically labile N-methyl group with an N-trifluoromethyl group leads to a significant increase in half-life and a corresponding decrease in intrinsic clearance, signifying enhanced metabolic stability.[16]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a robust methodology for evaluating the metabolic stability of a test compound.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and an NADPH regenerating system.
Materials & Reagents:
-
Test compound and positive control (a compound with known metabolic liability, e.g., Verapamil)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive control in buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup: In a 96-well plate, add the liver microsome solution and the test compound working solution to designated wells. Pre-incubate the plate at 37°C for 5-10 minutes to bring the components to temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells simultaneously. This is the zero time point (T=0) for the reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The T=0 sample is typically prepared by adding the stop solution before the NADPH system.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g) for 20 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent drug at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) as: CLint = (k / [microsomal protein concentration]) * 1000
-
Conclusion: A Strategic Tool for Drug Optimization
The trifluoromethyl group is a powerful asset in medicinal chemistry, offering a reliable strategy to modulate key ADME properties.[1] This guide has demonstrated its dual-faceted impact:
-
Increased Lipophilicity: The CF₃ group generally enhances a compound's lipophilicity, which can improve membrane permeability and absorption. This effect must be carefully balanced, as excessive lipophilicity can negatively impact solubility and other properties.
-
Enhanced Metabolic Stability: By replacing metabolically vulnerable sites, the robust C-F bonds of the CF₃ group effectively shield molecules from enzymatic degradation, leading to longer half-lives and improved bioavailability.[4][13]
The decision to incorporate a trifluoromethyl group must be made within the broader context of a drug discovery program's goals. The supporting experimental protocols provided herein offer a framework for researchers to quantitatively assess these critical parameters, enabling data-driven decisions in the design of safer and more effective medicines. Notable drugs such as the antidepressant Fluoxetine (Prozac) and the anti-inflammatory Celecoxib (Celebrex) are testaments to the successful application of this strategy in developing blockbuster pharmaceuticals.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The disposal of chemical reagents is not a mere procedural afterthought but a critical component of laboratory stewardship and environmental responsibility. This guide provides a comprehensive, in-depth protocol for the proper management and disposal of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene, a halogenated aromatic ether. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these safety protocols. As such, it is designed to be a self-validating system of operation, empowering you to handle this substance with the highest degree of safety and scientific diligence.
Hazard Profile and Chemical Rationale
Understanding the inherent chemical properties of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound belongs to a class of halogenated organic molecules that require careful handling as hazardous waste.[1][2] The presence of both a bromine atom and a trifluoromethyl group on the benzene ether structure dictates its reactivity and toxicological profile.
Key Chemical and Safety Data Summary
| Property | Value | Source |
| CAS Number | 18800-39-0 | [7][8] |
| Molecular Formula | C₉H₈BrF₃O | [8][9] |
| Molecular Weight | 269.06 g/mol | [8][9] |
| Boiling Point | 116-118 °C | [7] |
| Density | ~1.523 g/cm³ | [8] |
| Known & Assumed Hazards | Halogenated Organic Waste. Likely causes skin, eye, and respiratory irritation.[6] Potential for environmental toxicity.[3][10] |
Pre-Disposal Operations: Essential Safety & Preparation
Before initiating any disposal-related activities, meticulous preparation is paramount. All handling of this compound and its waste must occur within a certified chemical fume hood to prevent inhalation of vapors.[1]
Required Personal Protective Equipment (PPE)
The selection of PPE is your first line of defense and must be based on a conservative assessment of the compound's potential hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents dermal contact. Halogenated organics can be absorbed through the skin or cause severe irritation.[1][11] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes which can cause serious and potentially irreversible eye damage.[5][12] |
| Body Protection | Flame-retardant and chemical-resistant lab coat. | Shields skin and personal clothing from accidental spills and contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Required if there is any risk of generating aerosols or if work must be performed outside of a fume hood, a scenario which should be avoided.[3][12] |
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[2][13][14] Co-mingling can create complex, difficult-to-treat waste mixtures and significantly increases disposal costs.[14]
Step 1: Designate and Prepare the Waste Container
-
Select an Appropriate Container: Use a dedicated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[11] Ensure the container is in good condition and free from leaks.
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label.[11][13] Clearly write the full chemical name: "Waste this compound" and any solvents used. Do not use abbreviations.[13]
Step 2: Waste Collection and Segregation
-
Liquid Waste: Carefully transfer the neat chemical or solutions containing it into the designated hazardous waste container. Perform all transfers in a chemical fume hood.[11]
-
Solid Waste: Collect any contaminated solid materials—such as pipette tips, gloves, weigh boats, and absorbent paper—in a separate, clearly labeled, puncture-resistant container for solid halogenated waste.[3]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly acids, bases, or oxidizers, unless compatibility has been verified.[2][14]
Step 3: Decontamination of Empty Containers
-
The original container of this compound is also considered hazardous waste until properly decontaminated.
-
Triple-Rinse Procedure: Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).[15]
-
Collect the Rinsate: Crucially, each rinse must be collected and added to your liquid halogenated hazardous waste container.[15] Never dispose of the rinsate down the drain.[15]
-
After triple-rinsing, the container can often be managed as non-hazardous waste, but you must follow your institution's specific guidelines for rinsed chemical container disposal.[15]
Step 4: Temporary Storage in the Laboratory
-
Secure the Container: Keep the hazardous waste container tightly sealed when not in use to prevent the release of volatile organic compounds (VOCs).[11][16]
-
Designated Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[11] This area should be well-ventilated, secure, and away from heat or ignition sources.[15] The container must be stored in secondary containment to prevent spills.[11]
Step 5: Final Disposal Arrangement
-
Institutional EHS: Do not attempt to dispose of this chemical yourself. Arrange for collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][15] They are equipped to manage the transport and final destruction of the waste, typically via high-temperature incineration, in accordance with all federal, state, and local regulations.[17][18]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name and quantity, as required by your institution and regulatory bodies like the EPA.[3][19]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response
-
Evacuate and Ventilate: Immediately alert others and evacuate the immediate area. Ensure the area is well-ventilated, relying on the chemical fume hood's exhaust.[3]
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[13][15]
-
Cleanup: Wearing full PPE, carefully collect the absorbent material and any contaminated debris. Place it into a designated, sealable hazardous waste container.[3][15]
-
Reporting: Report all spills to your laboratory supervisor and EHS department immediately. For large spills, evacuate the lab and call emergency services.[13][15]
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
By integrating these detailed procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. 18800-39-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene | Sigma-Aldrich [sigmaaldrich.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. fishersci.com [fishersci.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. benchchem.com [benchchem.com]
- 16. epa.ohio.gov [epa.ohio.gov]
- 17. p2infohouse.org [p2infohouse.org]
- 18. echemi.com [echemi.com]
- 19. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
This guide provides an in-depth operational plan for the safe handling of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene (CAS No. 18800-39-0). Designed for researchers, scientists, and drug development professionals, this document moves beyond generic advice to deliver field-proven insights and procedural clarity. Our objective is to ensure your safety by explaining the causality behind each recommendation, establishing a self-validating system of protocols that builds trust and ensures scientific integrity.
Hazard Assessment: Understanding the Compound
This compound is a halogenated aromatic ether. While specific toxicity data for this exact compound is limited, its structural motifs—a brominated alkyl chain and a trifluoromethylated benzene ring—necessitate a cautious approach. The primary known hazard is that it is an irritant.[1][2] Extrapolating from structurally similar chemicals, the principal risks are:
-
Skin Irritation/Corrosion: Prolonged or repeated contact can cause irritation, dermatitis, or potential chemical burns.[3][4][5] Halogenated organic compounds can defat the skin, leading to dryness and cracking.
-
Serious Eye Damage: Direct contact with the liquid or vapors can cause significant eye irritation or damage.[3][4][6]
-
Respiratory Tract Irritation: Inhalation of vapors, especially if the compound is heated or aerosolized, may irritate the respiratory system.[3][7]
-
Absorption: Skin absorption is a potential route of exposure for many halogenated solvents.[8]
Given these hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended; it is essential. This strategy is mandated by workplace safety regulations such as the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132, which requires employers to provide and ensure the use of appropriate PPE.[3][9]
The Core Ensemble: Mandatory PPE for Handling
Every operation involving this compound, from simple transfers to complex reactions, requires a baseline of protective gear.
| PPE Component | Specification | Rationale |
| Primary Eye Protection | ANSI Z87.1-compliant, chemical splash goggles.[4] | Protects against splashes from any angle. Standard safety glasses offer insufficient protection from liquid hazards.[10] |
| Face Protection | Full-face shield worn over chemical splash goggles. | Required for any procedure with a heightened splash risk, such as transfers of >500 mL, reactions under pressure, or heating. It provides a secondary barrier for the face and neck.[10] |
| Body Protection | 100% cotton or flame-resistant (e.g., Nomex) lab coat, fully buttoned with sleeves rolled down. A chemical-resistant apron is required for large-volume work.[10] | Provides a removable barrier to protect skin and personal clothing from splashes. Cotton is preferred over synthetic blends like polyester, which can melt and fuse to the skin upon contact with certain chemicals or in a fire.[11] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material (e.g., leather). | Protects feet from spills. Canvas or mesh shoes can absorb chemicals, leading to prolonged skin contact.[12] |
Hand Protection: A Critical Analysis of Glove Selection
The choice of gloves is the most critical and often misunderstood aspect of handling halogenated organic compounds. Standard disposable nitrile gloves, common in many labs, provide inadequate protection for anything beyond incidental, momentary contact.[7][13][14]
Causality: Halogenated hydrocarbons are known to permeate or degrade nitrile and neoprene materials rapidly.[7][14] This means the chemical can pass through the glove to your skin, often without any visible change to the glove itself.
Glove Selection Protocol
The following diagram outlines the decision-making process for selecting appropriate hand protection.
Caption: Glove selection workflow for handling this compound.
Glove Comparison Table
| Glove Material | Recommended Use | Advantages | Disadvantages |
| Nitrile (Disposable) | Incidental contact (as outer layer in double-gloving) | Good dexterity, provides clear indication of tears.[7] | Poor resistance to halogenated hydrocarbons; for splash protection only.[7][13][14] |
| Butyl Rubber | Extended contact | Excellent resistance to ketones, esters, and some halogenated compounds. | Poor against aliphatic and aromatic hydrocarbons; can be expensive.[15][16] |
| Viton™ | Extended contact | Excellent resistance to aromatic and chlorinated solvents.[7] | Extremely expensive, poor physical properties (cuts/abrasions).[7] |
| Norfoil™ (Silver Shield™) | Extended contact, high-toxicity scenarios | Excellent chemical resistance to a very broad range of chemicals.[7][15] | Poor fit, stiff, easily punctured. Often worn with a nitrile over-glove to improve dexterity.[7][15] |
Respiratory Protection: When and Why
Under OSHA standard 29 CFR 1910.134, respiratory protection is required when engineering controls (like a chemical fume hood) are insufficient to maintain exposure below acceptable limits or when symptoms of irritation occur.[17]
Triggers for mandatory respirator use:
-
Heating the Compound: Volatility increases significantly with temperature.
-
Aerosolizing: Any procedure that creates a mist or spray (e.g., sonicating, some transfer methods).
-
Poor Ventilation: Working outside of a certified chemical fume hood.
-
Large Spills: Responding to a spill outside of a containment device.
Respirator Selection Protocol
-
Respirator Type: An air-purifying respirator (APR) is typically sufficient. A half-mask is acceptable, but a full-facepiece model is preferred as it also provides superior eye protection.
-
Cartridge Type: Use a combination Organic Vapor (OV) cartridge with a P100 particulate filter .[18]
-
Fit Testing and Program: All personnel required to wear a respirator must be part of a formal Respiratory Protection Program, which includes medical clearance and annual fit testing, as mandated by OSHA.[8]
Operational Plan: From Benchtop to Disposal
Step 1: Pre-Use Inspection and Donning PPE
-
Inspect All PPE: Check reusable gloves for cracks or discoloration. Ensure your lab coat has no holes. Check face shield and goggles for cracks or damage.
-
Donning Sequence:
-
Don inner nitrile gloves.
-
Don lab coat, buttoning it completely.
-
Don chemical splash goggles.
-
Don outer gloves (nitrile for incidental, butyl/Viton for extended), pulling the cuffs over the sleeves of the lab coat.
-
Don face shield (if required).
-
Perform respirator seal check (if required).
-
Step 2: Post-Use Decontamination and Doffing
-
Gross Decontamination: Using a disposable towel, wipe down any visible contamination from outer gloves and equipment before leaving the immediate work area (e.g., fume hood).
-
Doffing Sequence (to prevent cross-contamination):
-
Remove outer gloves, turning them inside out. Dispose of immediately into the designated halogenated waste stream.
-
Remove face shield and goggles. Clean according to lab protocol.
-
Remove lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove inner gloves, turning them inside out. Dispose of into halogenated waste.
-
Wash hands thoroughly with soap and water.
-
Step 3: Spill Response Protocol
-
Alert and Evacuate: Notify personnel in the immediate area. If the spill is large (>1 L) or in a poorly ventilated area, evacuate and call emergency services.[10]
-
Control: If safe to do so, eliminate ignition sources and take steps to stop the source of the spill.[20]
-
Contain: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.[21]
-
Absorb: Apply absorbent material, starting from the outside and working inward.[10]
-
Collect: Using non-sparking tools, scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a towel soaked in a detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.[5]
Step 4: Waste Disposal
-
Segregation is Mandatory: All waste contaminated with this compound—including gloves, pipette tips, absorbent materials, and rinsates—must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[12][22]
-
Why Segregate? Halogenated waste requires specific, high-temperature incineration with scrubbers to prevent the formation of toxic byproducts like dioxins and furans. Mixing it with non-halogenated solvent waste complicates and increases the cost of disposal.[23]
-
Container Management: Keep waste containers closed except when adding waste. Store in a secondary containment bin within a ventilated area.[24][25]
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. restoredcdc.org [restoredcdc.org]
- 3. clarionsafety.com [clarionsafety.com]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 6. chemkleancorp.com [chemkleancorp.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. osha.gov [osha.gov]
- 9. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 10. web04.hli.ubc.ca [web04.hli.ubc.ca]
- 11. flinnsci.ca [flinnsci.ca]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. gloves.com [gloves.com]
- 14. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 15. ehsdb.com [ehsdb.com]
- 16. purdue.edu [purdue.edu]
- 17. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 18. youtube.com [youtube.com]
- 19. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 20. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 21. jk-sci.com [jk-sci.com]
- 22. scienceready.com.au [scienceready.com.au]
- 23. campusoperations.temple.edu [campusoperations.temple.edu]
- 24. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 25. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
